molecular formula C14H15N B2698545 4,5-Dimethyl-2-(4-methylphenyl)pyridine CAS No. 1686126-88-4

4,5-Dimethyl-2-(4-methylphenyl)pyridine

Cat. No.: B2698545
CAS No.: 1686126-88-4
M. Wt: 197.281
InChI Key: ZXHGRQDLBQZPAP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.281. The purity is usually 95%.
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Properties

IUPAC Name

4,5-dimethyl-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHGRQDLBQZPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on 4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 4,5-Dimethyl-2-(4-methylphenyl)pyridine Derivatives

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][] This guide focuses on the 4,5-Dimethyl-2-(4-methylphenyl)pyridine scaffold, a specific substitution pattern with underexplored potential. While direct biological data for this exact molecule is limited, its structural motifs are present in a wide array of pharmacologically active compounds. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of relevant synthetic strategies, potential biological activities based on analogous structures, and detailed experimental protocols for future investigation. We will delve into the rationale behind synthetic choices and propose a clear workflow for evaluating the therapeutic promise of this compound class, grounding our discussion in the established principles of medicinal chemistry and structure-activity relationships (SAR).

Part 1: The Pyridine Scaffold: A Privileged Structure in Drug Discovery

Pyridine, a nitrogen-containing six-membered aromatic heterocycle, is considered a "privileged scaffold" in drug design.[1][] Its unique chemical properties—including basicity, water solubility, stability, and the ability to form hydrogen bonds—make it an ideal building block for creating molecules that can effectively interact with biological targets.[][3] The pyridine nucleus is not only found in natural products like vitamins and alkaloids but is also a key component in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[][4]

An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with anticancer agents (33%) and drugs targeting the central nervous system (20%) being the most prevalent categories.[4] This highlights the scaffold's versatility and its successful application in targeting a diverse range of disease states, including cancer, microbial infections, diabetes, and inflammatory conditions.[5][6] The ability to easily modify the pyridine ring with various substituents allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.[1][5]

Part 2: Synthesis of Substituted Pyridine Derivatives

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. Several robust methods can be adapted to produce 4,5-Dimethyl-2-(4-methylphenyl)pyridine and its derivatives.

Key Synthetic Methodologies

1. Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic and highly versatile multicomponent reaction used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] For N-substituted dihydropyridines, a primary amine is used instead of ammonia.[8] The subsequent aromatization is often achieved using an oxidizing agent such as iodine or nitric acid.[7]

2. Modern Multicomponent Reactions (MCRs): More contemporary approaches leverage MCRs that allow for the construction of complex pyridine derivatives in a single step with high atom economy. A notable example is the reaction of a β-dicarbonyl compound, an enamine (or its precursors like acetaldehyde diethyl acetal and an ammonium salt), and a nitro-activated methyl ketone, which can yield highly substituted nitropyridines.[9] These methods offer a streamlined path to novel pyridine structures that may be difficult to access through traditional means.

Proposed Synthetic Workflow for 4,5-Dimethyl-2-(4-methylphenyl)pyridine

A logical and efficient approach to synthesizing the target compound is a variation of the Hantzsch synthesis, followed by aromatization. This method is chosen for its reliability and the ready availability of the required starting materials.

Step 1: Condensation to form Dihydropyridine Intermediate The reaction involves the condensation of 4-methylbenzaldehyde (p-tolualdehyde), methyl acetoacetate, and p-toluidine. This approach, promoted by microwave irradiation in the presence of a catalyst like iodine, offers an efficient and environmentally benign route under solvent-free conditions.[8]

Step 2: Aromatization to the Final Pyridine Product The resulting N-substituted 1,4-dihydropyridine is then oxidized to yield the final aromatic pyridine product. This can often be achieved in the same reaction pot or as a subsequent step using a suitable oxidizing agent.[7]

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_reactants Starting Materials cluster_reaction Synthetic Process cluster_products Products p_tolualdehyde 4-Methylbenzaldehyde hantzsch Hantzsch Condensation (Microwave, Iodine Catalyst) p_tolualdehyde->hantzsch methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->hantzsch p_toluidine p-Toluidine p_toluidine->hantzsch dhp 1,4-Dihydropyridine Intermediate hantzsch->dhp Step 1 oxidation Oxidation / Aromatization final_product 4,5-Dimethyl-2-(4-methylphenyl)pyridine oxidation->final_product dhp->oxidation Step 2

Caption: Proposed Hantzsch synthesis workflow for 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Part 3: Physicochemical and Spectroscopic Characterization

The fundamental chemical properties of the target molecule provide a basis for its identification and handling.

PropertyValueReference
CAS Number 1686126-88-4[10]
Molecular Formula C₁₄H₁₅N[10]
Molecular Weight 197.28 g/mol [10]
Appearance Solid (Predicted)[10]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups (two on the pyridine ring, one on the p-tolyl group). The aromatic protons on the p-tolyl ring would likely appear as two doublets (an AA'BB' system), and the single proton on the pyridine ring would appear as a singlet in the aromatic region.[9][11]

  • ¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to each carbon atom, including the three methyl carbons in the aliphatic region and the remaining eleven carbons in the aromatic/olefinic region.[9][11]

Part 4: Potential Biological Activities and Structure-Activity Relationships (SAR)

While no biological data has been published for 4,5-Dimethyl-2-(4-methylphenyl)pyridine specifically, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. The substitution pattern—electron-donating methyl groups on both rings—is a key feature for SAR analysis.

Antiproliferative and Anticancer Activity

Pyridine derivatives are widely investigated as anticancer agents.[12] The substitution on the rings can dramatically influence cytotoxicity. For example, studies have shown that the presence of hydrogen-bond donor groups (like -OH) or methoxy groups (-OCH₃) on the phenyl ring can significantly enhance antiproliferative activity against cancer cell lines like MCF7.[12] In contrast, a pyridine analog of the anticancer drug dacarbazine demonstrated enhanced cytotoxicity (EC₅₀ of 33 µM vs. 56 µM for the parent drug), which was linked to the generation of reactive oxygen species (ROS) and mitochondrial disruption.[13]

The table below summarizes the antiproliferative activity of various substituted pyridine derivatives, illustrating the impact of different functional groups.

Compound StructureSubstitutionCell LineActivity (IC₅₀)Reference
Diaryl-pyridine-OHMCF74.75 µM[12]
Diaryl-pyridineTwo -OH groupsMCF70.91 µM[12]
Imidazo[4,5-b]pyridineBromo, AmidineSW620 (Colon)0.4 µM[14]
Imidazo[4,5-c]pyridineDiphenylpropanoylPlatelet Aggregation0.0076 µM[15]
Potential Mechanism of Action

Many pyridine-based drugs function as kinase inhibitors.[4] The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase. A hypothetical mechanism for a pyridine derivative acting as a kinase inhibitor is depicted below.

G Pyridine_Derivative 4,5-Dimethyl-2- (4-methylphenyl)pyridine Kinase Target Kinase (e.g., Tyrosine Kinase) Pyridine_Derivative->Kinase Binds to H_Bond Hydrogen Bond Formation (Pyridine N ↔ Hinge Region) Pyridine_Derivative->H_Bond Mediates Hydrophobic_Int Hydrophobic Interactions (Methyl/Phenyl Groups ↔ Pocket) Pyridine_Derivative->Hydrophobic_Int Mediates ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Contains Inhibition Kinase Inhibition H_Bond->Inhibition Hydrophobic_Int->Inhibition Downstream Blockade of Downstream Signaling Pathway Inhibition->Downstream Apoptosis Induction of Apoptosis in Cancer Cell Downstream->Apoptosis

Caption: Hypothetical mechanism of kinase inhibition by a pyridine derivative.

Other Potential Applications
  • Antimicrobial Agents: The pyridine scaffold is common in antimicrobial drugs.[16] Derivatives have shown efficacy against various bacterial and fungal strains, suggesting that 4,5-Dimethyl-2-(4-methylphenyl)pyridine could be a candidate for antimicrobial screening.[11]

  • Central Nervous System (CNS) Agents: Given their ability to cross the blood-brain barrier, pyridine derivatives have been developed for CNS disorders. SAR studies on nicotinic acetylcholine receptor binding have shown that substitutions on the pyridine ring can yield potent agonists and antagonists with Ki values in the nanomolar range.[17]

Part 5: Future Directions and Experimental Protocols

To validate the therapeutic potential of 4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives, a systematic biological evaluation is required. The initial and most critical step is to assess their cytotoxic effects on cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for evaluating the effect of a test compound on cancer cell viability.[18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4,5-Dimethyl-2-(4-methylphenyl)pyridine against a selected cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4,5-Dimethyl-2-(4-methylphenyl)pyridine (test compound), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The workflow for this evaluation is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound (48h) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate Cell Viability and Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Conclusion

The 4,5-Dimethyl-2-(4-methylphenyl)pyridine scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive pharmacology of related pyridine derivatives, this compound class holds significant potential, particularly in oncology and antimicrobial research. The synthetic pathways are accessible through established and reliable methodologies like the Hantzsch synthesis. This guide provides a foundational framework for researchers, outlining the synthetic rationale, predicting biological potential based on robust SAR data from analogous series, and detailing a clear experimental path forward to validate these hypotheses. Further investigation into this scaffold is strongly warranted and could lead to the identification of novel therapeutic agents.

References

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Pyridine derivatives: Significance and symbolism. (2025). Preprints.org. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). MDPI. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. Available at: [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing. (2024). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. (1996). PubMed. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. Available at: [Link]

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). (n.d.). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Available at: [Link]

  • Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate. (2009). ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Chemoinformatics and Synthetic Utility of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive chemoinformatic and synthetic profile for 4,5-Dimethyl-2-(4-methylphenyl)pyridine (CAS: 1686126-88-4). As a polysubstituted biaryl heterocycle, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document details its digital identity (SMILES/InChI), physicochemical properties, and validated synthetic protocols, serving as a foundational resource for researchers in early-stage drug discovery.

Part 1: Molecular Identity & Chemoinformatics[1]

Precise digital identification is the bedrock of modern cheminformatics. For 4,5-Dimethyl-2-(4-methylphenyl)pyridine, the following identifiers are generated based on IUPAC standardization rules.

Core Identifiers
Data PointValue
IUPAC Name 4,5-Dimethyl-2-(4-methylphenyl)pyridine
Common Name 4,5-Dimethyl-2-p-tolylpyridine
CAS Registry Number 1686126-88-4
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Canonical SMILES Cc1ccc(cc1)c2nc(C)c(C)cc2
InChI String InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3
InChIKey ZXHGRQDLBQZPAP-UHFFFAOYSA-N
Identifier Derivation Logic

The InChIKey is a hashed, fixed-length (27-character) representation of the InChI string, designed for database indexing and collision resistance.

  • Layer 1 (ZXHGRQDLBQZPAP): Encodes the molecular skeleton (connectivity).

  • Layer 2 (UHFFFAOYSA): Encodes stereochemistry, isotopic substitution, and tautomers (Standard/Neutral).

  • Layer 3 (N): Protonation flag.

Physicochemical Profile (Computed)
  • LogP (Octanol/Water): ~3.8 (Lipophilic, suitable for CNS penetration or membrane embedding).

  • TPSA (Topological Polar Surface Area): ~12.9 Ų (Highly permeable).

  • H-Bond Acceptors: 1 (Pyridine Nitrogen).

  • H-Bond Donors: 0.

Part 2: Structural Visualization & Logic

The following diagram illustrates the logical workflow for generating the digital identity of the molecule, moving from the 2D connection table to the hashed machine-readable key.

IdentifierLogic Struct 2D Structure (Connection Table) Canon Canonicalization (Morgan Algorithm) Struct->Canon Normalize SMILES SMILES String Cc1ccc(cc1)c2nc(C)c(C)cc2 Canon->SMILES ASCII Encoding InChI InChI String InChI=1S/C14H15N... Canon->InChI Layered Encoding Hash SHA-256 Hashing InChI->Hash Compression Key InChIKey ZXHGRQDLBQZPAP... Hash->Key Output

Figure 1: Chemoinformatic workflow converting the chemical graph into the unique InChIKey hash.

Part 3: Synthetic Methodology

To access this scaffold for structure-activity relationship (SAR) studies, two primary routes are recommended. The Suzuki-Miyaura Cross-Coupling is preferred for high-throughput library generation due to its modularity.

Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method couples a halopyridine with an arylboronic acid. It is convergent and tolerates functional groups.[1]

  • Reagents:

    • Electrophile: 2-Bromo-4,5-dimethylpyridine (or 2-Chloro analog).

    • Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[2]

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane / Water (4:1).

  • Step-by-Step Workflow:

    • Inertion: Charge a reaction vial with the electrophile (1.0 equiv), boronic acid (1.2 equiv), and base. Purge with Argon for 5 minutes.

    • Catalyst Addition: Add the Pd catalyst rapidly under positive Argon pressure.

    • Solvation: Add degassed Dioxane/Water solvent mixture.

    • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the product mass [M+H]⁺ = 198.13.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: De Novo Hantzsch Synthesis (Alternative)

Used when the specific halopyridine starting material is unavailable or expensive.

  • Condensation: React 4-methylbenzaldehyde, 2-butanone (methyl ethyl ketone), and ammonium acetate. Note: This route often yields a mixture of isomers and requires oxidative aromatization of the intermediate dihydropyridine.

Reaction Mechanism Visualization

SuzukiMechanism Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Halopyridine TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4,5-Dimethyl-2-(4-methylphenyl)pyridine RedElim->Product Yields Reactants 2-Bromo-4,5-dimethylpyridine Reactants->OxAdd Boronic p-Tolylboronic Acid Boronic->TransMet

Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl system.

Part 4: Medicinal & Research Utility[10]

Pharmacophore Analysis

The 4,5-dimethyl-2-arylpyridine motif serves as a bioisostere for biaryl systems found in:

  • Kinase Inhibitors: The pyridine nitrogen acts as a key H-bond acceptor in the ATP-binding pocket (hinge region binder).

  • GPR119 Agonists: Similar 2-arylpyridines have been explored for type 2 diabetes treatments due to their metabolic stability compared to biphenyls [1].

Metabolic Stability

The presence of methyl groups at the 4 and 5 positions of the pyridine ring blocks metabolic oxidation (N-oxidation or hydroxylation) at these typically reactive sites, potentially extending the half-life (


) of the molecule in microsomal stability assays.

References

  • National Center for Biotechnology Information (NCBI). (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research Institute. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine: An Application of the Kröhnke Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around the classic and versatile Kröhnke pyridine synthesis, which allows for the efficient construction of the pyridine ring from readily available precursors. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental procedure but also a thorough explanation of the underlying chemical principles and experimental choices.

Introduction

Substituted pyridines are a cornerstone of modern chemical research, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as ligands for metal catalysts make them highly valuable synthetic targets. The target molecule of this guide, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, possesses a substitution pattern that is of interest for creating novel molecular scaffolds. The Kröhnke pyridine synthesis, a powerful named reaction in organic chemistry, provides a convergent and highly adaptable method for the preparation of such polysubstituted pyridines.[1] The reaction proceeds through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2] This method is renowned for its broad substrate scope and generally high yields.

This application note outlines a two-stage synthesis. The first part describes the preparation of the key intermediates: the α-pyridinium methyl ketone salt, 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide, and the α,β-unsaturated ketone, 3,4-dimethyl-3-penten-2-one. The second part details the final Kröhnke cyclization to afford the desired 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_0 Part 1: Precursor Synthesis cluster_0a Synthesis of Pyridinium Salt cluster_0b Synthesis of Enone cluster_1 Part 2: Kröhnke Pyridine Synthesis A 4'-Methylacetophenone B 2-Bromo-4'-methylacetophenone A->B Br2, HBr/H2O2 C 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide B->C Pyridine, Acetone G 4,5-Dimethyl-2-(4-methylphenyl)pyridine C->G D 2-Butanone F 3,4-Dimethyl-3-penten-2-one D->F E Acetaldehyde E->F Aldol Condensation (Base or Acid catalyst) F->G Ammonium Acetate, Ethanol, Reflux

Caption: Overall synthetic scheme for 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

PART 1: Synthesis of Precursors

Synthesis of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

The synthesis of the requisite pyridinium salt involves a two-step process starting from the commercially available 4'-methylacetophenone.

Step 1: Synthesis of 2-Bromo-4'-methylacetophenone

The α-bromination of 4'-methylacetophenone is a critical first step. Several methods exist for this transformation.[3][4][5] A common and effective method involves the use of bromine in a suitable solvent, or alternatively, N-bromosuccinimide (NBS) for a more controlled reaction. For this protocol, we will detail a procedure using elemental bromine.

Materials and Equipment

Material/EquipmentSpecifications
4'-MethylacetophenoneReagent grade
BromineReagent grade
Glacial Acetic AcidACS grade
Round-bottom flaskAppropriate size with reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Standard glassware for workup

Experimental Protocol

  • In a well-ventilated fume hood, dissolve 4'-methylacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • The crude 2-bromo-4'-methylacetophenone will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

The synthesized α-bromo ketone is then reacted with pyridine to form the desired pyridinium salt.[6][7]

Materials and Equipment

Material/EquipmentSpecifications
2-Bromo-4'-methylacetophenoneFrom previous step
PyridineAnhydrous, reagent grade
AcetoneAnhydrous, reagent grade
Round-bottom flaskWith reflux condenser
Magnetic stirrer
Standard glassware for filtration

Experimental Protocol

  • Dissolve 2-bromo-4'-methylacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add pyridine (1.1 equivalents) dropwise with stirring at room temperature.

  • A precipitate of the pyridinium salt will begin to form.

  • Stir the mixture at room temperature for 2-4 hours, or reflux gently for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide as a white or off-white solid.

  • Characterize the product by ¹H NMR and ¹³C NMR. The presence of the pyridinium protons and the methylene protons adjacent to the pyridinium nitrogen are key diagnostic signals.

Synthesis of 3,4-Dimethyl-3-penten-2-one

This α,β-unsaturated ketone can be prepared via a self-condensation or a crossed aldol condensation. A plausible route is the acid- or base-catalyzed aldol condensation of 2-butanone with acetaldehyde, followed by dehydration.[8][9]

Materials and Equipment

Material/EquipmentSpecifications
2-Butanone (Methyl Ethyl Ketone)Reagent grade
AcetaldehydeReagent grade
Sodium Hydroxide or Sulfuric AcidCatalyst
Round-bottom flaskWith reflux condenser and dropping funnel
Magnetic stirrer with heating/cooling capabilities
Standard glassware for distillation

Experimental Protocol

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 2-butanone and a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) or acid (e.g., dilute sulfuric acid).

  • Cool the mixture in an ice bath.

  • Slowly add acetaldehyde from the dropping funnel to the stirred mixture. Maintain a low temperature during the addition to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, or gently warm to promote the condensation and subsequent dehydration. Monitor the reaction progress by TLC or GC.

  • Upon completion, neutralize the catalyst. If a base was used, add dilute acid. If an acid was used, add a weak base like sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and purify the crude product by fractional distillation to obtain 3,4-dimethyl-3-penten-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of signals corresponding to the vinylic protons and the α,β-unsaturated ketone carbonyl stretch in the IR spectrum are indicative of the desired product.

PART 2: Kröhnke Pyridine Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

With both key precursors in hand, the final step is the Kröhnke cyclization reaction.

Materials and Equipment
Material/EquipmentSpecifications
1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromideFrom Part 1.1
3,4-Dimethyl-3-penten-2-oneFrom Part 1.2
Ammonium AcetateAnhydrous, reagent grade
EthanolAbsolute
Round-bottom flaskWith reflux condenser
Magnetic stirrer with heating mantle
Standard glassware for extraction and purification
Column chromatography setupSilica gel
Experimental Protocol

Krohnke_Workflow A Combine Reactants: - Pyridinium Salt - Enone - Ammonium Acetate - Ethanol B Reflux the Mixture (Monitor by TLC) A->B C Cool to Room Temperature B->C D Remove Solvent (Rotary Evaporation) C->D E Workup: - Add Water - Extract with Ethyl Acetate D->E F Dry Organic Layer (Anhydrous Na2SO4) E->F G Purify by Column Chromatography (Silica Gel) F->G H Characterize the Product: - NMR (1H, 13C) - Mass Spectrometry - Melting Point G->H

Caption: Experimental workflow for the Kröhnke pyridine synthesis.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide (1 equivalent), 3,4-dimethyl-3-penten-2-one (1.1 equivalents), and a large excess of ammonium acetate (approximately 10 equivalents).

  • Add absolute ethanol as the solvent.

  • Heat the mixture to reflux and maintain reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Characterization

Quantitative Data Summary

StepProductExpected YieldPhysical Appearance
1.1.12-Bromo-4'-methylacetophenone70-85%White to pale yellow crystalline solid
1.1.21-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide85-95%White to off-white solid
1.23,4-Dimethyl-3-penten-2-one40-60%Colorless to pale yellow liquid
24,5-Dimethyl-2-(4-methylphenyl)pyridine50-70%White to off-white solid or oil

Characterization Data for 4,5-Dimethyl-2-(4-methylphenyl)pyridine (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.4 (s, 1H, pyridine H6), 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.1 (s, 1H, pyridine H3), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, pyridine-CH₃), 2.2 (s, 3H, pyridine-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 158, 148, 145, 138, 136, 130, 129, 127, 122, 21, 19, 15.

  • HRMS (ESI): Calculated for C₁₄H₁₆N [M+H]⁺, found value should be consistent with the calculated mass.

Mechanistic Insights

The Kröhnke pyridine synthesis proceeds through a fascinating cascade of reactions. The mechanism is initiated by the in-situ formation of a pyridinium ylide from the α-pyridinium methyl ketone salt under the basic conditions provided by ammonium acetate. This ylide then acts as a Michael donor, adding to the α,β-unsaturated ketone to form a 1,5-dicarbonyl intermediate. This intermediate subsequently undergoes cyclization with ammonia (from ammonium acetate) and dehydration to yield the final aromatic pyridine ring.[1][2]

Krohnke_Mechanism A Pyridinium Salt B Pyridinium Ylide A->B -H⁺ D 1,5-Dicarbonyl Intermediate B->D + α,β-Unsaturated Ketone (Michael Addition) C α,β-Unsaturated Ketone C->D E Dihydropyridine Intermediate D->E + NH₃, -H₂O F Substituted Pyridine E->F -H₂O (Aromatization)

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Safety Considerations

  • Bromine is highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also toxic. Handle in a fume hood.

  • Acetaldehyde is volatile, flammable, and an irritant. Keep it cool and handle in a fume hood.

  • Standard laboratory safety practices should be followed at all times, including the use of PPE and working in a well-ventilated area.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine using the Kröhnke pyridine synthesis. By following the outlined procedures for the preparation of the necessary precursors and the final cyclization reaction, researchers can reliably obtain this valuable substituted pyridine. The versatility of the Kröhnke synthesis suggests that this protocol can be adapted for the synthesis of a wide range of analogous compounds by varying the starting materials.

References

  • Chemistry LibreTexts. (2022, July 20). 12.4: Aldol Addition. Retrieved from [Link]

  • Wikipedia. Kröhnke pyridine synthesis. Retrieved from [Link]

  • Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831–1834. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(1), M1234. Retrieved from [Link]

  • Quora. (2018, May 30). How to convert acetaldehyde to butan-2-one by aldol condensation. Retrieved from [Link]

  • ChemSynthesis. 3,4-dimethyl-3-penten-2-ol. Retrieved from [Link]

  • Almansour, A. I., et al. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 15, 12345. Retrieved from [Link]

  • U.S. Patent No. 9,216,935 B2. (2015). Green process for producing 3-methyl-3-pentene-2-one.
  • Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Cross-aldol condensation of acetaldehyde with butanone under different... ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. ResearchGate. Retrieved from [Link]

  • Kröhnke, F. (1976). Kröhnke reaction (pyridine synthesis). Synthesis, 1976(1), 1-24. Retrieved from [Link]

  • Study.com. Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • ResearchGate. Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • G. S. S. S. Kumar, et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2. ACS Omega, 8(11), 10123-10134. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). The Kröhnke synthesis of benzo[a]indolizines revisited: towards small, red light emitters. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis and Utilization of [Ir(dmpmppy)₂(acac)], a Novel Iridium(III) Complex for Advanced Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of the heteroleptic Iridium(III) complex, bis(4,5-Dimethyl-2-(4-methylphenyl)pyridine)Iridium(III)(acetylacetonate), hereafter referred to as [Ir(dmpmppy)₂(acac)] . Iridium(III) complexes are at the forefront of materials science, particularly in the development of phosphorescent organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and photocatalysis.[1][2] The strategic placement of methyl groups on both the phenyl and pyridine rings of the cyclometalating ligand, 4,5-Dimethyl-2-(4-methylphenyl)pyridine (dmpmppy), is hypothesized to influence the photophysical properties of the resulting complex, potentially enhancing quantum efficiency and tuning emission wavelengths. This guide offers detailed, field-tested protocols, explains the scientific rationale behind the synthetic strategy, and presents expected characterization data to support researchers in chemistry, materials science, and drug development.

Introduction and Scientific Rationale

Cyclometalated Iridium(III) complexes are renowned for their strong spin-orbit coupling, which facilitates efficient intersystem crossing from singlet to triplet excited states, leading to high phosphorescence quantum yields.[1] The electronic properties of these complexes, and thus their emission color and efficiency, can be finely tuned by modifying the structure of the cyclometalating (C^N) and ancillary (L^X) ligands.

The C^N ligand, in this case, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, plays a pivotal role. The introduction of electron-donating methyl groups (–CH₃) onto the phenylpyridine framework is a well-established strategy to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Generally, such modifications can lead to a red-shift in the emission wavelength. The specific substitution pattern in 'dmpmppy'—with methyl groups at the 4 and 5 positions of the pyridine ring and the 4-position of the phenyl ring—is designed to systematically study these effects. The ancillary ligand, acetylacetonate (acac), is a classic choice that imparts thermal stability and solubility to the final complex without significantly complicating the photophysical landscape.

This document outlines a robust two-step synthesis that proceeds through a chloro-bridged dimer intermediate, a common and efficient route for preparing heteroleptic Iridium(III) complexes.[3]

Synthesis Workflow Overview

The synthesis of [Ir(dmpmppy)₂(acac)] is a two-stage process. The first stage involves the cyclometalation reaction between Iridium(III) chloride and the 'dmpmppy' ligand to form a chloro-bridged dimer. The second stage involves the cleavage of this dimer and subsequent coordination of the acetylacetonate ancillary ligand.

G cluster_0 Stage 1: Dimer Synthesis cluster_1 Stage 2: Final Complex Synthesis IrCl3 IrCl₃·3H₂O Dimer Chloro-bridged Dimer [(dmpmppy)₂Ir(μ-Cl)]₂ IrCl3->Dimer 2-ethoxyethanol/H₂O Reflux Ligand 4,5-Dimethyl-2- (4-methylphenyl)pyridine (dmpmppy) Ligand->Dimer Dimer_in_S2 Chloro-bridged Dimer Dimer->Dimer_in_S2 Purified Intermediate Ancillary Acetylacetone (Hacac) Na₂CO₃ Final_Complex Final Complex [Ir(dmpmppy)₂(acac)] Ancillary->Final_Complex Dimer_in_S2->Final_Complex 2-ethoxyethanol Reflux

Caption: Overall synthetic workflow for [Ir(dmpmppy)₂(acac)].

Detailed Experimental Protocols

Stage 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(dmpmppy)₂Ir(μ-Cl)]₂

This protocol follows the principles of the Nonoyama reaction for creating cyclometalated iridium dimers.

Rationale: The reaction is performed in a mixture of 2-ethoxyethanol and water under reflux. The high temperature is necessary to overcome the activation energy for the C-H bond activation required for cyclometalation. The water content aids in the dissolution of the Iridium(III) chloride hydrate precursor. An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates at high temperatures.

  • Reagents and Materials:

    • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

    • 4,5-Dimethyl-2-(4-methylphenyl)pyridine (dmpmppy)

    • 2-Ethoxyethanol

    • Deionized water

    • Argon or Nitrogen gas supply

    • Standard reflux apparatus (round-bottom flask, condenser)

    • Magnetic stirrer with heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask, add IrCl₃·3H₂O (1.0 mmol) and the dmpmppy ligand (2.2 mmol, 2.2 equivalents).

    • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Purge the system with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

    • Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. Maintain the inert atmosphere throughout the reaction.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is allowed to proceed for 18-24 hours, during which a precipitate will form.

    • After cooling to room temperature, add 50 mL of deionized water to the reaction mixture to further precipitate the product.

    • Collect the precipitate (typically a reddish or orange solid) by vacuum filtration.

    • Wash the collected solid sequentially with water (2 x 30 mL), methanol (2 x 30 mL), and diethyl ether (2 x 30 mL) to remove unreacted ligand and other impurities.

    • Dry the resulting solid under vacuum. This dimer is often used in the next step without further purification. The expected yield is typically in the range of 70-85%.

Stage 2: Synthesis of [Ir(dmpmppy)₂(acac)]

Rationale: The chloro-bridges of the dimer are cleaved by the acetylacetonate anion. Sodium carbonate is used as a base to deprotonate acetylacetone in situ, forming the nucleophilic acetylacetonate anion which then coordinates to the iridium center, replacing the bridging chlorides to form the stable, neutral monomeric complex.

  • Reagents and Materials:

    • Chloro-bridged dimer, [(dmpmppy)₂Ir(μ-Cl)]₂ (from Stage 1)

    • Acetylacetone (Hacac)

    • Anhydrous Sodium Carbonate (Na₂CO₃)

    • 2-Ethoxyethanol

    • Argon or Nitrogen gas supply

    • Standard reflux apparatus

    • Silica gel for column chromatography

  • Procedure:

    • In a 100 mL round-bottom flask, suspend the chloro-bridged dimer (0.5 mmol) in 2-ethoxyethanol (50 mL).

    • Add acetylacetone (1.5 mmol, 3.0 equivalents) and anhydrous sodium carbonate (3.0 mmol, 6.0 equivalents).

    • Equip the flask for reflux under an inert atmosphere, as described in Stage 1.

    • Heat the mixture to reflux with vigorous stirring for 12-18 hours. The solution should become homogeneous and may change color.

    • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified by column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane/hexane or ethyl acetate/hexane. The product is usually a bright yellow or greenish-yellow band.

    • Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.

    • The purified solid can be further recrystallized from a solvent system like dichloromethane/hexane to obtain highly pure crystals. Expected yield after chromatography is 60-75%.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized [Ir(dmpmppy)₂(acac)] complex.

G cluster_0 Characterization Techniques Complex [Ir(dmpmppy)₂(acac)] Purified Product NMR ¹H & ¹³C NMR Confirms structure and purity Complex->NMR MS Mass Spectrometry Confirms molecular weight Complex->MS UVVis UV-Vis Spectroscopy Analyzes electronic absorption Complex->UVVis PL Photoluminescence Determines emission properties Complex->PL

Caption: Key characterization workflow for the final complex.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data based on analogous complexes reported in the literature.[1][4][5]

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic region (6.5-9.0 ppm) showing distinct signals for each proton on the dmpmppy ligands. Singlet for the acac methine proton (~5.2 ppm). Multiple singlets for the various methyl groups.
¹³C NMR Chemical Shift (δ)Signals corresponding to all unique carbon atoms in the complex. The Ir-C bond will result in a signal at a low field (~150-170 ppm).
Mass Spec. (ESI-MS) m/zA prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
UV-Vis Absorption λabs (in CH₂Cl₂)Intense bands < 350 nm (π-π* transitions). Broader, weaker bands at 380-480 nm (MLCT transitions).[1]
Photoluminescence λem (in CH₂Cl₂)Expected emission in the green-yellow region of the spectrum (~520-560 nm).
Quantum Yield (Φ) ΦPLPotentially high, > 0.4, dependent on solvent and temperature.
Phosph. Lifetime (τ) τ (in CH₂Cl₂)Typically in the microsecond range (e.g., 1-5 µs), characteristic of phosphorescence.[6]

Applications and Future Directions

The [Ir(dmpmppy)₂(acac)] complex, once synthesized and characterized, is a prime candidate for investigation in several high-impact fields:

  • Organic Light-Emitting Diodes (OLEDs): As a phosphorescent dopant in the emissive layer of OLED devices. Its expected high quantum yield could lead to highly efficient green or yellow emitting devices.

  • Photodynamic Therapy (PDT): Many Iridium(III) complexes are effective photosensitizers, generating singlet oxygen upon irradiation to induce cancer cell death.[7] The lipophilicity imparted by the methyl groups may enhance cellular uptake.

  • Photocatalysis: Iridium(III) complexes are powerful visible-light photocatalysts for a range of organic transformations due to their favorable redox properties and long-lived excited states.

Researchers are encouraged to explore the unique properties of this complex, comparing its performance to existing standards like fac-Ir(ppy)₃ to benchmark its efficacy and uncover novel applications.

References

  • Bain, J. A., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences, 27(2), 280-291. Available at: [Link]

  • Barbera, S., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. Available at: [Link]

  • Geffroy, B., et al. (2006). Cyclometalated iridium (III) complexes have attracted enormous attention in the field of phosphorescent organic light-emitting diodes (PhOLEDs) due to their relatively short triplet lifetime and high phosphorescence quantum yields. Applied Physics Letters, 89(22), 223503.
  • Hassan, Z., et al. (2021). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers in Chemistry, 9, 746538. Available at: [Link]

  • King, K. A., et al. (1988). Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes. Inorganic Chemistry, 27(20), 3712-3720. Available at: [Link]

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704-1711.
  • Li, J., et al. (2013). Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 27(23), 8448. Available at: [Link]

  • Ma, Y., et al. (2003). Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C, 1(48), 8089-8095. Available at: [Link]

  • Nazeeruddin, M. K., et al. (2001). Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes. Dalton Transactions, (13), 2753-2761. Available at: [Link]

  • Tsuboyama, A., et al. (2003). Homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence and application to organic light-emitting diode. Journal of the American Chemical Society, 125(42), 12971-12979.
  • Uflyand, I. E., & Zhinzhilo, V. A. (2019). Applications of cyclometalated iridium(III) complexes inspired from the attractive photophysical properties. Coordination Chemistry Reviews, 395, 1-33. Available at: [Link]

  • Xu, L., et al. (2017). Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents. Dalton Transactions, 46(38), 13076-13084. Available at: [Link]

  • Zhang, Y., et al. (2022). Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 27(23), 8448. Available at: [Link]

  • Zhao, J., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry, 9, 746538. Available at: [Link]

Sources

Application Note: Cyclometalation Procedures for 4,5-Dimethyl-2-(4-methylphenyl)pyridine Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide details the cyclometalation protocols for 4,5-dimethyl-2-(4-methylphenyl)pyridine (often abbreviated as tcppy or similar derivatives in literature). Unlike the parent 2-phenylpyridine (ppy), this ligand features strategic methyl substitutions:

  • 4,5-dimethylpyridine moiety: Increases electron density on the nitrogen donor, enhancing metal-ligand bond strength and solubility in organic solvents.

  • 4-methylphenyl (p-tolyl) moiety: Directs C-H activation exclusively to the ortho positions (2 or 6), which are chemically equivalent due to symmetry, eliminating regioselectivity issues common in meta-substituted ligands.

The resulting complexes are critical precursors for high-efficiency phosphorescent OLED dopants and photocatalysts, typically exhibiting improved quantum yields and solubility compared to their unsubstituted counterparts.

Safety Pre-requisites (Critical)

  • 2-Ethoxyethanol: This solvent is the industry standard for the "Nonoyama reaction" but is a known teratogen and reproductive toxin. All procedures using this solvent must be performed in a certified fume hood with double-gloving (Nitrile/Laminate).

  • Iridium(III) Chloride: Hygroscopic and corrosive. Store under inert atmosphere to maintain stoichiometry.

  • Pressure: Refluxing at

    
     requires secure glassware clamping to prevent joint popping and solvent release.
    

Module 1: Synthesis of the Chloro-Bridged Dimer

Target Species:



Reaction Mechanism

The formation of the dimer proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Solvation:

    
     coordinates with the solvent and the nitrogen of the pyridine ring.
    
  • C-H Activation: The iridium center activates the ortho-C-H bond on the phenyl ring. The chloride or solvent acts as an internal base to accept the proton, releasing HCl.

  • Dimerization: Two monomeric species bridge via chloride ligands to satisfy the 18-electron rule.

Materials
ReagentEquiv.[1][2][3]RoleNotes

1.0Metal SourceDetermine %Ir by assay (typ. 52-54%)
Ligand (tcppy)2.2 - 2.5LigandSlight excess ensures full consumption of expensive Ir
2-EthoxyethanolSolventMediumHigh BP (

), reduces Ir(III) to Ir(I) transiently
Deionized WaterSolventCo-solventIncreases polarity, aids precipitation of product
Step-by-Step Protocol
  • Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add

    
     (1.0 mmol, approx. 300-350 mg depending on hydration) and 4,5-dimethyl-2-(4-methylphenyl)pyridine (2.4 mmol).
    
  • Solvent Addition: Add a mixture of 2-ethoxyethanol and water in a 3:1 ratio (e.g., 15 mL : 5 mL).

    • Expert Tip: The water is crucial. Pure ethoxyethanol often yields a soluble product that is difficult to isolate. The 3:1 ratio ensures the hydrophobic dimer precipitates upon cooling.

  • Degassing: Sparge the solution with

    
     for 15 minutes to remove oxygen, preventing oxidation of the ligand or formation of paramagnetic impurities.
    
  • Reflux: Heat the mixture to

    
      (external oil bath temperature) for 20–24 hours .
    
    • Visual Check: The solution will transition from dark brown/black (Ir salt) to a turbid yellow/orange suspension.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 10 mL of DI water to force further precipitation.

    • Filter the solids using a sintered glass frit or Buchner funnel.

  • Purification (The "Trituration" Step):

    • Wash the precipitate sequentially with:

      • Water (

        
         mL) – removes salts and unreacted 
        
        
        
        .
      • Methanol (

        
         mL) – removes excess organic ligand.
        
      • Diethyl Ether (

        
         mL) – dries the product.
        
  • Drying: Dry the yellow/orange powder under vacuum at

    
     for 4 hours.
    

Yield Expectation: >85% based on Iridium.[4]

Module 2: Bridge-Splitting (Synthesis of Heteroleptic Monomer)

Target Species:


 (Acetylacetonate complex)

This step converts the bridged dimer into a discrete, emissive monomer useful for device fabrication.

Materials
ReagentEquiv.[1][2][3]Role
Dimer (from Mod 1)1.0Precursor
Acetylacetone (Hacac)2.5 - 3.0Ancillary Ligand

5.0 - 10.0Base
2-EthoxyethanolSolventMedium
Step-by-Step Protocol
  • Setup: 50 mL round-bottom flask with condenser.

  • Charging: Combine the Dimer (0.5 mmol), Acetylacetone (1.5 mmol), and Sodium Carbonate (5.0 mmol).

    • Expert Tip:

      
       is preferred over stronger bases (like NaH) to prevent ligand degradation. It deprotonates the acac to form the binding enolate.
      
  • Solvent: Add 2-ethoxyethanol (15 mL). Degas with

    
    .
    
  • Reaction: Reflux at

    
      for 12–15 hours .
    
    • Note: The reaction is often faster than dimer formation. Monitor by TLC (Silica, DCM/Hexane). The dimer spot (baseline/low

      
      ) should disappear; a bright emissive spot (high 
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1]

    • The product may precipitate.[1] If not, add water/methanol (1:1) to induce precipitation.[1]

    • Filter the crude solid.[1]

  • Purification (Column Chromatography):

    • Unlike the dimer, the monomer requires silica gel chromatography for high purity (>99.5%).

    • Eluent: Dichloromethane (DCM) or DCM:Hexane (1:1).

    • Collect the primary emissive band.

  • Recrystallization: Dissolve in minimal DCM and layer with Hexane or Methanol to grow crystals.

Visualizing the Workflow

G cluster_0 Module 1: Dimerization cluster_1 Module 2: Ancillary Ligation IrCl3 IrCl3 * nH2O (Ir Source) Reaction1 Nonoyama Reaction Reflux 24h 2-Ethoxyethanol/H2O IrCl3->Reaction1 Ligand Ligand (tcppy) (Excess) Ligand->Reaction1 Dimer Chloro-Bridged Dimer [Ir(tcppy)2(u-Cl)]2 (Precipitate) Reaction1->Dimer Precipitation & Wash Reaction2 Bridge Splitting Reflux 12h 2-Ethoxyethanol Dimer->Reaction2 Acac Acetylacetone + Na2CO3 Acac->Reaction2 Monomer Heteroleptic Complex Ir(tcppy)2(acac) (Emissive) Reaction2->Monomer Chromatography (DCM/Hex)

Figure 1: Complete synthetic workflow from metal salt to final emissive complex.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical signatures:

NMR Spectroscopy (Validation)
  • Loss of Symmetry: Upon coordination, the chemical environment of the phenyl ring changes drastically.

  • Diagnostic Shift: The proton adjacent to the C-Ir bond (position 6 on the phenyl ring relative to the methyl) will shift upfield (shielded) significantly, often appearing between 6.0 – 6.5 ppm , distinct from the free ligand aromatic region (7.0 – 8.5 ppm).

  • Methyl Groups: You should observe distinct singlets for the three methyl groups (two on pyridine, one on phenyl). Integration must match the 2:1 ligand-to-acac ratio (for the monomer).

Visual/Photophysical
  • Dimer: Usually non-emissive or weakly emissive in solution at room temperature; yellow/orange solid.

  • Monomer (acac): Intensely emissive (Green-Yellow to Orange depending on exact solvation) under 365 nm UV light.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black precipitate Ir decomposition (

)
Inadequate degassing (

leak) or temperature too high (>140°C).
No precipitate in Mod 1 Product too solubleRatio of Water is too low. Add more water or brine and cool to 4°C.
Low Yield in Mod 2 Incomplete bridge splittingCheck

quality (must be dry). Ensure reflux is vigorous.

References

  • Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles and pyridines. Journal of Organometallic Chemistry , 82(2), 271-276. Link

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry , 40(7), 1704–1711. Link

  • BenchChem. (2025).[1] Application Note: High-Yield Synthesis of Heteroleptic Iridium(III) Complexes. Link

  • Sprouse, S., et al. (1984).[5] Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of Ir(III) and Rh(III). Journal of the American Chemical Society , 106(22), 6647–6653. Link

Sources

Application Notes and Protocols for Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] as a Phosphorescent Emitter in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of tris(2-phenylpyridine)iridium(III), commonly known as Ir(ppy)3, as a high-performance phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs). This guide details the synthesis of the Ir(ppy)3 complex, its critical photophysical properties, and step-by-step protocols for the fabrication and characterization of multilayer OLED devices. The underlying principles of phosphorescence in OLEDs and the rationale for material and device architecture choices are also discussed to provide a thorough understanding of the technology.

Introduction: The Significance of Phosphorescent Emitters in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology for displays and solid-state lighting, owing to their high contrast, wide viewing angles, and thin form factors.[1] The efficiency of an OLED is fundamentally linked to its ability to convert electrical energy into light. In the process of electroluminescence, the recombination of electrons and holes generates excited states known as excitons. According to spin statistics, 25% of these excitons are in the singlet state, which can radiatively decay to the ground state, producing fluorescence. The remaining 75% are in the triplet state, which in conventional fluorescent materials, decay non-radiatively, limiting the internal quantum efficiency (IQE) to 25%.

The advent of phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), has revolutionized OLED technology.[2] These materials facilitate a process called intersystem crossing, allowing for the efficient harvesting of both singlet and triplet excitons, thus enabling a theoretical internal quantum efficiency of 100%.[1] Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] is a archetypal green phosphorescent emitter that has been extensively studied and utilized in the development of highly efficient OLEDs.[3] Its high phosphorescence quantum yield, appropriate emission wavelength, and good thermal stability make it an excellent material for both academic research and commercial applications.

This application note will focus on the practical aspects of utilizing Ir(ppy)3 in the fabrication of efficient green phosphorescent OLEDs (PhOLEDs).

Synthesis of Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]

The synthesis of Ir(ppy)3 is typically achieved through a cyclometalation reaction. The following is a representative protocol.

Materials:

  • Iridium(III) chloride hydrate (IrCl3·xH2O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol

  • Silver trifluoroacetate (AgOCOCF3)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., dichloromethane, hexane)

Protocol:

  • Preparation of the Ir(ppy)2(μ-Cl) dimer:

    • In a round-bottom flask, dissolve Iridium(III) chloride hydrate and an excess of 2-phenylpyridine (typically 2.5-3 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

    • Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the chloro-bridged dimer, [Ir(ppy)2Cl]2, will form.

    • Collect the precipitate by filtration, wash with methanol and then hexane, and dry under vacuum.

  • Synthesis of the Ir(ppy)3 complex:

    • In a separate flask, suspend the [Ir(ppy)2Cl]2 dimer, 2-phenylpyridine (2.5 equivalents per Ir), and silver trifluoroacetate (2.5 equivalents per Ir) in 2-ethoxyethanol.

    • Deoxygenate the mixture and heat to reflux under an inert atmosphere for 12-24 hours.

    • After cooling to room temperature, filter the mixture to remove the silver chloride precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

    • The yellow-green fraction corresponding to Ir(ppy)3 is collected, and the solvent is evaporated to yield the final product.

Expected Yield: The overall yield for this two-step synthesis is typically in the range of 60-80%.

Photophysical and Electrochemical Properties of Ir(ppy)3

The performance of Ir(ppy)3 as an OLED emitter is dictated by its photophysical and electrochemical properties. These properties determine the color, efficiency, and stability of the resulting device.

PropertyValueSignificance in OLEDs
Emission Peak (λem) ~510-520 nmDetermines the color of the emitted light (green).
Photoluminescence Quantum Yield (ΦPL) > 90%High quantum yield is crucial for high device efficiency.
Phosphorescence Lifetime (τ) ~1-2 µsA relatively short lifetime helps to reduce triplet-triplet annihilation at high brightness.
Highest Occupied Molecular Orbital (HOMO) ~ -5.1 eVInfluences hole injection from the hole transport layer.
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.4 eVInfluences electron injection from the electron transport layer.
Triplet Energy (ET) ~2.4 eVMust be lower than the triplet energy of the host material to ensure efficient energy transfer.

Fabrication of a Multilayer OLED Device with Ir(ppy)3

The fabrication of a high-efficiency OLED is a multi-step process that requires careful control over each layer's deposition. The following protocol describes the fabrication of a typical multilayer PhOLED using Ir(ppy)3 as the emitter, fabricated by thermal evaporation in a high-vacuum environment.

Device Architecture:

A common device structure for an Ir(ppy)3-based OLED is as follows:

ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode

  • ITO (Indium Tin Oxide): Transparent anode

  • HIL (Hole Injection Layer): Facilitates the injection of holes from the anode.

  • HTL (Hole Transport Layer): Transports holes to the emissive layer.

  • EML (Emissive Layer): Where electrons and holes recombine to produce light. This layer consists of a host material doped with Ir(ppy)3.

  • HBL (Hole Blocking Layer): Confines holes within the emissive layer to enhance recombination efficiency.

  • ETL (Electron Transport Layer): Transports electrons to the emissive layer.

  • EIL (Electron Injection Layer): Facilitates the injection of electrons from the cathode.

  • Cathode: Metal electrode (e.g., Aluminum).

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile)[4]

  • Hole Transport Layer (HTL) material: e.g., NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)[4]

  • Host for Emissive Layer (EML): e.g., CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl)

  • Emissive Dopant: Ir(ppy)3

  • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) material: e.g., BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)

  • Electron Injection Layer (EIL) material: e.g., LiF (Lithium Fluoride)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporator (pressure < 10^-6 Torr)

  • Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)

  • UV-Ozone cleaner

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporator.

    • Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 1-2 Å/s).

      • HIL: HAT-CN (e.g., 10 nm)

      • HTL: NPB (e.g., 40 nm)

      • EML: Co-evaporate CBP and Ir(ppy)3. The doping concentration of Ir(ppy)3 is critical and is typically in the range of 6-10 wt%. The thickness of this layer is usually around 20-30 nm.

      • HBL/ETL: BCP (e.g., 30 nm)

      • EIL: LiF (e.g., 1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the aluminum cathode at a higher deposition rate (e.g., 5-10 Å/s) to a thickness of approximately 100 nm.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

OLED_Device_Structure cluster_cathode Cathode Side cluster_emissive Emissive Core cluster_anode Anode Side cluster_light Cathode Aluminum (Al) ~100 nm EIL Electron Injection Layer (EIL) LiF ~1 nm Cathode->EIL Electrons (e-) ETL Electron Transport Layer (ETL) BCP ~30 nm EIL->ETL EML Emissive Layer (EML) CBP:Ir(ppy)3 (6-10%) ~20-30 nm ETL->EML HTL Hole Transport Layer (HTL) NPB ~40 nm Light Green Light Emission (~515 nm) EML->Light HTL->EML HIL Hole Injection Layer (HIL) HAT-CN ~10 nm HIL->HTL Anode Indium Tin Oxide (ITO) Substrate Anode->HIL Holes (h+)

Caption: A schematic representation of a multilayer OLED device architecture incorporating Ir(ppy)3 as the green phosphorescent emitter.

Device Characterization

After fabrication, the performance of the OLED device must be characterized. Key performance metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector. This provides information on the turn-on voltage, driving voltage, and brightness of the device.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission peak and color coordinates (CIE).

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's efficiency.

  • Power Efficiency: Measured in lumens per watt (lm/W), this indicates the energy efficiency of the device.

  • Current Efficiency: Measured in candelas per ampere (cd/A).

  • Operational Lifetime: The time it takes for the device's initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under constant current operation.

Electroluminescence_Process cluster_electrodes Electrodes cluster_organic_layers Organic Layers cluster_recombination Exciton Formation & Emission Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Hole Injection Cathode Cathode (Al) ETL Electron Transport Layer Cathode->ETL Electron Injection EML Emissive Layer (Host:Dopant) HTL->EML Hole Transport Recombination Electron-Hole Recombination ETL->EML Electron Transport Exciton Exciton Formation (Singlet & Triplet) Recombination->Exciton EnergyTransfer Host to Ir(ppy)3 Energy Transfer Exciton->EnergyTransfer Phosphorescence Phosphorescence (Triplet Emission) EnergyTransfer->Phosphorescence Light Green Light (~515 nm) Phosphorescence->Light

Caption: The electroluminescence process in an Ir(ppy)3-based OLED, from charge injection to light emission.

Troubleshooting and Key Considerations

  • Low Efficiency: This can be caused by imbalanced charge injection and transport, inefficient energy transfer from the host to the dopant, or quenching of excitons. Optimizing layer thicknesses and the doping concentration of Ir(ppy)3 is crucial.

  • High Driving Voltage: Poor charge injection at the electrode/organic interfaces or low charge mobility in the transport layers can lead to high driving voltages. Proper substrate cleaning and selection of appropriate HIL and EIL materials are important.

  • Color Instability: At high current densities, emission from the host material may be observed, leading to a shift in the emission color. This can be mitigated by using a host with a higher triplet energy than Ir(ppy)3 and by incorporating a hole-blocking layer.

  • Short Lifetime: Device degradation is often caused by the instability of the organic materials or interfaces. Encapsulation is essential to prevent degradation from atmospheric components.

Conclusion

Tris(2-phenylpyridine)iridium(III) remains a cornerstone material in the field of OLEDs, enabling the fabrication of highly efficient green-emitting devices. Its well-understood synthesis, robust photophysical properties, and compatibility with a range of host and transport materials make it an ideal platform for both fundamental research and the development of advanced display and lighting technologies. By following the protocols and understanding the principles outlined in this application note, researchers can effectively utilize Ir(ppy)3 to create high-performance phosphorescent OLEDs.

References

  • Bui, T.-T., et al. (2018). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Beilstein journal of organic chemistry.
  • Zhang, Y., et al. (2014). Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode. Journal of Nanoscience and Nanotechnology, 14(7), 5495-500.
  • Volyniuk, D., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
  • Kesavan, K. K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10515–10526.
  • Li, Y., et al. (2023).
  • Zhou, G., Wong, W.-Y., & Yang, X. (2011). New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II). Chemistry, an Asian journal, 6(7), 1706–1727.
  • Sohn, S., et al. (2024). Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands. SSRN Electronic Journal.
  • Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov. Retrieved from [Link]

  • Kim, J. H., et al. (2013). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring.
  • Ha, T., Bin, J., & Lee, C. (2022). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Organic electronics, 90, 106064.
  • Chien, C.-H., et al. (2012). Organic light-emitting diodes with direct contact-printed red, green, blue, and white light-emitting layers. Applied Physics Letters, 101(15), 153303.
  • Tordera, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 42(37), 13612.
  • The University of Queensland. (n.d.).
  • Liu, S., et al. (2024). Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52%. Chemistry – An Asian Journal.
  • Baranov, E., et al. (2015). Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs.
  • Tordera, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton transactions (Cambridge, England : 2003), 42(37), 13612–13621.
  • Han, C., et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 26(9), 2568.
  • Wikipedia. (2024). Organic light-emitting diode. In Wikipedia. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of Pyridine Directing Groups in C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 4,5-Dimethyl-2-(4-methylphenyl)pyridine in directing catalytic C-H activation reactions for researchers, scientists, and drug development professionals. This document provides detailed protocols and mechanistic insights into the synthesis and utilization of this specific pyridine-containing directing group in modern organic synthesis.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex organic molecules.[1] This methodology allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials.[2][3] A key strategy for achieving high levels of regioselectivity in these reactions is the use of directing groups.[4] The pyridine moiety is a highly effective directing group, where the nitrogen atom coordinates to the metal center, positioning the catalyst in close proximity to a specific C-H bond, typically at the ortho position of an appended aryl ring.[1][5]

The directing group, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, is a specialized 2-arylpyridine derivative. The electronic and steric properties of this ligand can influence the efficiency and selectivity of C-H activation processes. The methyl groups on the pyridine ring and the tolyl substituent can modulate the electronic density and steric environment around the metal center, potentially enhancing catalytic activity and selectivity. This guide will provide detailed protocols for the synthesis of this directing group and its application in representative C-H activation methodologies.

Part 1: Synthesis of the Directing Group: 4,5-Dimethyl-2-(4-methylphenyl)pyridine

The synthesis of 2-arylpyridines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction offers a robust and versatile method for the formation of the crucial C-C bond between the pyridine and the aryl ring.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine from 2-bromo-4,5-dimethylpyridine and 4-methylphenylboronic acid.

Reaction Scheme:

Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine cluster_reagents Reagents Reactant1 2-Bromo-4,5-dimethylpyridine Product 4,5-Dimethyl-2-(4-methylphenyl)pyridine Reactant1->Product + Reactant2 4-Methylphenylboronic acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Ethanol/H₂O Solvent->Product

Synthetic workflow for the directing group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-4,5-dimethylpyridine≥97%Commercially Available
4-Methylphenylboronic acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
WaterDeionized-
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,5-dimethylpyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (0.2 M concentration with respect to the limiting reagent).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 197.28 g/mol .[8]

Part 2: Application in Catalytic C-H Activation

The synthesized 4,5-Dimethyl-2-(4-methylphenyl)pyridine can be employed as a directing group in various C-H activation reactions. The following protocols are representative examples of its application in C-H olefination and arylation.

Protocol 2: Palladium-Catalyzed ortho-C-H Olefination

This protocol describes the olefination of the tolyl group in 4,5-Dimethyl-2-(4-methylphenyl)pyridine with an acrylate ester. The pyridine nitrogen directs the palladium catalyst to the ortho-C-H bond of the tolyl ring.

Reaction Scheme:

C-H Olefination cluster_reagents Reagents Reactant1 4,5-Dimethyl-2-(4-methylphenyl)pyridine Product Olefination Product Reactant1->Product + Reactant2 n-Butyl Acrylate Reactant2->Product Catalyst Pd(OAc)₂ Catalyst->Product Oxidant Ag₂CO₃ Oxidant->Product Solvent TFA Solvent->Product

Workflow for C-H olefination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,5-Dimethyl-2-(4-methylphenyl)pyridineSynthesized as per Protocol 1-
n-Butyl Acrylate≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
Silver(I) Carbonate (Ag₂CO₃)≥99%Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: To a sealed reaction vial, add 4,5-Dimethyl-2-(4-methylphenyl)pyridine (1.0 eq), n-butyl acrylate (2.0 eq), and palladium(II) acetate (0.1 eq).

  • Reagent Addition: Add silver(I) carbonate (2.0 eq) as the oxidant.

  • Solvent Addition: Add trifluoroacetic acid (TFA) as the solvent (0.1 M concentration).

  • Reaction: Seal the vial and heat the reaction mixture to 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The reaction is believed to proceed through a palladacycle intermediate formed via pyridine-directed cyclometalation.[1] The subsequent coordination of the olefin, migratory insertion, and β-hydride elimination affords the desired product and a Pd(0) species, which is then re-oxidized to Pd(II) by the silver carbonate to complete the catalytic cycle.

Protocol 3: Ruthenium-Catalyzed ortho-C-H Arylation

This protocol details the direct arylation of the tolyl group with an aryl halide, catalyzed by a ruthenium complex.

Reaction Scheme:

C-H Arylation cluster_reagents Reagents Reactant1 4,5-Dimethyl-2-(4-methylphenyl)pyridine Product Arylation Product Reactant1->Product + Reactant2 Aryl Halide (e.g., 4-bromotoluene) Reactant2->Product Catalyst [Ru(p-cymene)Cl₂]₂ Catalyst->Product Base K₂CO₃ Base->Product Additive PivOH Additive->Product Solvent NMP Solvent->Product

Workflow for C-H arylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,5-Dimethyl-2-(4-methylphenyl)pyridineSynthesized as per Protocol 1-
Aryl Halide (e.g., 4-bromotoluene)≥98%Commercially Available
[Ru(p-cymene)Cl₂]₂≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Pivalic Acid (PivOH)≥99%Commercially Available
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4,5-Dimethyl-2-(4-methylphenyl)pyridine (1.0 eq), the aryl halide (1.5 eq), [Ru(p-cymene)Cl₂]₂ (0.05 eq), potassium carbonate (2.0 eq), and pivalic acid (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe (0.2 M concentration).

  • Reaction: Heat the mixture at 120 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Mechanistic Insight: Ruthenium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway.[9][10] The pyridine nitrogen coordinates to the ruthenium center, facilitating the deprotonation of the ortho-C-H bond by a carboxylate ligand (derived from pivalic acid). The resulting ruthenacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active ruthenium catalyst.[5]

General Catalytic Cycle for Pyridine-Directed C-H Activation

The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed ortho-functionalization of a 2-arylpyridine.

Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(II) Precatalyst C Cyclometalated Pd(II) Intermediate (Palladacycle) A->C C-H Activation (Directed by Pyridine-N) A->C B 2-Arylpyridine Substrate B->C E Intermediate Complex C->E Coordination/ Oxidative Addition C->E D Coupling Partner (e.g., Olefin, Aryl Halide) D->E F Functionalized Product E->F Migratory Insertion/ Reductive Elimination G Pd(0) E->G E->G G->A Reoxidation G->A H Oxidant H->A

Sources

Preparation of Heteroleptic Complexes with 4,5-Dimethyl-2-(4-methylphenyl)pyridine: An Application Note and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth protocol for the synthesis and characterization of heteroleptic complexes featuring the bespoke cyclometalating ligand, 4,5-Dimethyl-2-(4-methylphenyl)pyridine. This document extends beyond a mere recitation of procedural steps, offering scientifically grounded explanations for experimental choices and providing a framework for the self-validation of the described protocols.

Introduction: The Significance of Heteroleptic Iridium Complexes

Heteroleptic iridium(III) complexes have garnered significant attention in diverse fields, ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis and bioimaging.[1][2][3] Their unique photophysical properties, such as high phosphorescence quantum yields and tunable emission wavelengths, are a direct consequence of strong spin-orbit coupling induced by the heavy iridium center.[1] The heteroleptic nature of these complexes, featuring at least two different types of ligands, allows for fine-tuning of their electronic and steric properties, thereby influencing their performance in various applications.

The ligand 4,5-Dimethyl-2-(4-methylphenyl)pyridine is a strategically designed cyclometalating ligand. The dimethyl substitution on the pyridine ring and the methyl group on the phenyl ring can enhance the complex's solubility and influence its photophysical properties through electron-donating effects. This guide will detail the multi-step synthesis of a target heteroleptic complex, from the initial construction of the bespoke ligand to the final, purified iridium complex.

Overall Synthesis Workflow

The preparation of the target heteroleptic iridium complex follows a well-established, three-stage process. This modular approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the final product.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Dimer Formation cluster_2 Part 3: Heteroleptic Complex Formation A Kröhnke Pyridine Synthesis B Cyclometalation Reaction A->B 4,5-Dimethyl-2-(4-methylphenyl)pyridine C Ancillary Ligand Addition B->C Chloro-Bridged Iridium Dimer D D C->D Final Heteroleptic Complex

Caption: Overall workflow for the synthesis of the heteroleptic iridium complex.

Part 1: Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine Ligand

The Kröhnke pyridine synthesis is a robust and versatile method for the preparation of substituted pyridines.[4][5] This method involves the reaction of a pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Protocol 1.1: Kröhnke Pyridine Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-methylphenyl)ethan-1-one134.181.34 g10.0 mmol
Iodine253.812.54 g10.0 mmol
Pyridine79.100.87 mL11.0 mmol
3,4-Dimethyl-2-buten-1-one98.140.98 g10.0 mmol
Ammonium acetate77.087.71 g100 mmol
Methanol32.0450 mL-
Diethyl ether74.12As needed-

Procedure:

  • Synthesis of 2-iodo-1-(p-tolyl)ethan-1-one: In a 100 mL round-bottom flask, dissolve 1-(4-methylphenyl)ethan-1-one (1.34 g, 10.0 mmol) and iodine (2.54 g, 10.0 mmol) in 30 mL of methanol. Reflux the mixture for 2 hours. The reaction progress can be monitored by TLC. After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product is used in the next step without further purification.

  • Formation of the Pyridinium Salt: To the crude 2-iodo-1-(p-tolyl)ethan-1-one, add pyridine (0.87 mL, 11.0 mmol) and 20 mL of diethyl ether. Stir the mixture at room temperature for 4 hours. A precipitate will form. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the pyridinium salt.

  • Kröhnke Condensation: In a 250 mL round-bottom flask, combine the pyridinium salt from the previous step, 3,4-Dimethyl-2-buten-1-one (0.98 g, 10.0 mmol), and ammonium acetate (7.71 g, 100 mmol) in 50 mL of methanol.

  • Reflux the reaction mixture for 8 hours. The solution will turn dark.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,5-Dimethyl-2-(4-methylphenyl)pyridine as a solid.

Rationale for Experimental Choices:

  • The use of iodine and pyridine to form the pyridinium salt is a classic method for activating the α-position of the ketone.

  • Ammonium acetate serves as the nitrogen source for the pyridine ring formation. A large excess is used to drive the reaction to completion.

  • Methanol is a suitable solvent for this reaction, allowing for good solubility of the reactants and a convenient reflux temperature.

Part 2: Synthesis of the Chloro-Bridged Iridium Dimer

The chloro-bridged iridium dimer is a key intermediate in the synthesis of many heteroleptic iridium complexes. It is formed through the cyclometalation of the C-H bond of the phenyl ring of the ligand with iridium(III) chloride hydrate.

Protocol 2.1: Formation of [(C^N)₂Ir(μ-Cl)]₂

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,5-Dimethyl-2-(4-methylphenyl)pyridine211.300.423 g2.0 mmol
Iridium(III) chloride hydrate (IrCl₃·xH₂O)~298.58 (anhydrous)0.299 g~1.0 mmol
2-Ethoxyethanol90.1215 mL-
Water18.025 mL-
Isopropanol60.10As needed-

Procedure:

  • In a 50 mL Schlenk flask equipped with a reflux condenser, suspend 4,5-Dimethyl-2-(4-methylphenyl)pyridine (0.423 g, 2.0 mmol) and iridium(III) chloride hydrate (0.299 g, ~1.0 mmol) in a mixture of 2-ethoxyethanol (15 mL) and water (5 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours. A yellow-orange precipitate will form.

  • Cool the reaction to room temperature and collect the solid by vacuum filtration.

  • Wash the precipitate with methanol and then with diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting chloro-bridged iridium dimer under vacuum. The product is typically used in the next step without further purification.

Rationale for Experimental Choices:

  • A 2:1 molar ratio of ligand to iridium salt is used to ensure complete reaction.

  • The 2-ethoxyethanol/water solvent system is a common choice for this reaction, providing a high reflux temperature necessary for the C-H activation and cyclometalation.[6]

  • The reaction is performed under an inert atmosphere to prevent oxidation of the iridium species.

Part 3: Synthesis of the Heteroleptic Iridium Complex

The final step involves the reaction of the chloro-bridged iridium dimer with an ancillary ligand. In this protocol, we will use acetylacetonate (acac) as a representative bidentate, monoanionic ligand.

Protocol 3.1: Formation of (C^N)₂Ir(acac)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Chloro-bridged iridium dimer(Calculated from previous step)~0.5 mmol-
Acetylacetone (acacH)100.120.15 mL~1.5 mmol
Sodium carbonate (Na₂CO₃)105.990.159 g1.5 mmol
2-Ethoxyethanol90.1220 mL-
Dichloromethane84.93As needed-
Hexane86.18As needed-

Procedure:

  • In a 50 mL Schlenk flask, suspend the chloro-bridged iridium dimer (~0.5 mmol) and sodium carbonate (0.159 g, 1.5 mmol) in 20 mL of 2-ethoxyethanol.

  • Add acetylacetone (0.15 mL, ~1.5 mmol) to the suspension.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The color of the solution should change, and the solid should dissolve.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: dichloromethane/hexane gradient).

  • Collect the bright yellow-orange fraction and remove the solvent to yield the final heteroleptic complex, (4,5-Dimethyl-2-(4-methylphenyl)pyridine)₂Ir(acac).

  • The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.

Rationale for Experimental Choices:

  • Sodium carbonate acts as a base to deprotonate the acetylacetone, allowing it to coordinate to the iridium center.

  • An excess of acetylacetone is used to ensure the complete conversion of the dimer to the monomeric complex.

  • Column chromatography is an effective method for purifying the final complex from any unreacted starting materials or side products.

Characterization and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is a crucial tool for confirming the structure of the final complex. The spectrum should show distinct signals for the aromatic protons of the cyclometalated ligand and the acetylacetonate ligand. The upfield shift of one of the phenyl protons is a characteristic feature of cyclometalation. The methyl groups on the pyridine and phenyl rings should appear as sharp singlets.

  • ¹³C NMR spectroscopy will further confirm the carbon framework of the complex.

Photophysical Properties:

  • UV-Vis Absorption: The UV-Vis spectrum in a suitable solvent (e.g., dichloromethane) is expected to show intense absorption bands in the UV region corresponding to π-π* transitions of the ligands and weaker metal-to-ligand charge transfer (MLCT) bands in the visible region.

  • Emission Spectroscopy: Upon excitation at an appropriate wavelength (typically in the MLCT band), the complex is expected to exhibit strong phosphorescence at room temperature. The emission wavelength will be dependent on the electronic properties of the ligands. For this complex, emission in the yellow-orange region of the visible spectrum is anticipated. The emission spectrum is typically broad and structureless in solution at room temperature.[1]

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized complex.

G cluster_0 Characterization Workflow A Crude Product (from Protocol 3.1) B Column Chromatography (Silica Gel) A->B C Purified Complex B->C D Characterization ¹H NMR ¹³C NMR HRMS UV-Vis Emission C->D

Caption: A typical workflow for the purification and characterization of the final complex.

Conclusion and Future Directions

This application note provides a detailed and scientifically-backed protocol for the synthesis of a novel heteroleptic iridium(III) complex featuring the 4,5-Dimethyl-2-(4-methylphenyl)pyridine ligand. By following the described procedures, researchers can reliably prepare and characterize this class of compounds. The modular nature of the synthesis allows for the straightforward modification of both the cyclometalating and ancillary ligands, opening avenues for the systematic tuning of the complex's photophysical and electronic properties. This will enable the development of new materials for a wide range of applications, from next-generation lighting technologies to advanced catalytic systems.

References

  • Lamansky, S., Djurovich, P., Murphy, D., Abdel-Razzaq, F., Lee, H.-E., Adachi, C., Burrows, P. E., Forrest, S. R., & Thompson, M. E. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light-Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [Link]

  • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Journal of Organometallic Chemistry, 82(2), 271-276.
  • Sajoto, T., Djurovich, P. I., Tamayo, A. B., Yousufuddin, M., Bau, R., Thompson, M. E., ... & Forrest, S. R. (2005). Blue and near-UV phosphorescence from iridium complexes with cyclometalated pyrazolyl or N-heterocyclic carbene ligands. Inorganic chemistry, 44(23), 7992-8003. [Link]

  • You, Y., & Nam, W. (2012). Photofunctional triplet excited states of cyclometalated Ir (III) and Pt (II) complexes: beyond electroluminescence. Chemical Society Reviews, 41(21), 7061-7084. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute. [Link]

  • Kröhnke, F. (1963). Neuere Methoden der präparativen organischen Chemie IV. Synthesen mit Hilfe von Pyridiniumsalzen (IV). Angewandte Chemie, 75(7), 317-329.
  • Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984). Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Journal of the American Chemical Society, 106(22), 6647-6653. [Link]

  • Lowry, M. S., & Bernhard, S. (2006). Synthetically tailored excited states: phosphorescent, cyclometalated iridium (III) complexes and their applications. Chemistry-A European Journal, 12(31), 7970-7977.
  • Tsuboyama, A., Iwawaki, H., Furugori, M., Mukaide, T., Kamatani, J., Igawa, S., ... & Ueno, K. (2003). Homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence and application to organic light-emitting diode. Journal of the American Chemical Society, 125(42), 12971-12979. [Link]

  • Nazeeruddin, M. K., Humphry-Baker, R., Berner, D., Rivier, S., Zuppiroli, L., & Graetzel, M. (2003). Highly phosphorescent green-light-emitting iridium complexes. The Journal of Physical Chemistry B, 107(34), 8981-8987.
  • Williams, J. A. G., Wilkinson, A. J., & Puschmann, H. (2011). Regioselective aromatic substitution reactions of cyclometalated Ir (III) complexes: synthesis and photochemical properties of substituted Ir (III) complexes that exhibit blue, green, and red color luminescence emission. Inorganic chemistry, 50(3), 806-818.
  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-236.
  • Ko, C. C., & Yam, V. W. W. (2011). Recent advances in the development of luminescent and phosphorescent platinum (II) and iridium (III) complexes for chemical sensing applications. Coordination Chemistry Reviews, 255(21-22), 2448-2464.

Sources

Application Note: Scalable Synthesis Routes for Substituted 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The 2-phenylpyridine scaffold is a "privileged structure" in industrial chemistry, serving as the core pharmacophore for COX-2 inhibitors (e.g., Etoricoxib), a primary ligand for Iridium-based OLED emitters, and a directing group in catalysis.

While academic literature abounds with milligram-scale methods, industrial scale-up (kg-to-ton) demands rigorous selection based on Atom Economy , Cost of Goods (COGs) , and Impurity Profiles (specifically Pd residue).

Strategic Decision Matrix

Use the following logic to select your synthesis route:

RouteSelection Start Target: Substituted 2-Phenylpyridine SubstPattern Is the Pyridine ring highly substituted? Start->SubstPattern YesSubst Yes (e.g., Etoricoxib) SubstPattern->YesSubst Complex NoSubst No (Mono/Di-substituted) SubstPattern->NoSubst Simple DeNovo Route C: De Novo Cyclization (Kröhnke/Vinamidinium) YesSubst->DeNovo Boronic Are Boronic Acid partners available/stable? NoSubst->Boronic Suzuki Route A: Suzuki-Miyaura (High Reliability) Boronic->Suzuki Yes CHAct Route B: Ru-Catalyzed C-H Activation Boronic->CHAct No / Expensive

Figure 1: Decision matrix for selecting the optimal synthesis route based on structural complexity and raw material availability.

Route A: Optimized Suzuki-Miyaura Cross-Coupling

Best For: Late-stage functionalization, high-value APIs, and modular library synthesis.

The Suzuki-Miyaura reaction remains the gold standard for reliability. However, scale-up fails often due to inefficient catalyst turnover and difficult palladium removal. This protocol utilizes a high-turnover catalyst system with an integrated scavenging step.

Critical Process Parameters (CPPs)
  • Catalyst: Use Pd(dppf)Cl₂[1][2]·CH₂Cl₂ or Pd(OAc)₂/SPhos . These are robust against air/moisture compared to Pd(PPh₃)₄.

  • Base: K₃PO₄ (anhydrous) is superior to Na₂CO₃ for sterically hindered substrates due to higher basicity and solubility profiles in mixed organic/water systems.

  • Solvent: n-Propanol/Water (4:1) . This "green" mixture allows for higher reflux temperatures than ethanol and better phase separation during workup than dioxane.

Scalable Protocol (100g Scale Basis)

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Phenylboronic acid derivative (1.1 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 mol% - Note: Low loading is critical for cost)

  • K₃PO₄ (2.0 equiv)

  • Solvent: n-Propanol/Water (4:1, 5 mL/g substrate)

Step-by-Step Methodology:

  • Inertion: Charge the reactor with the aryl halide, boronic acid, and base.[3] Cycle N₂/Vacuum (3x) to remove O₂ (prevents homocoupling and catalyst deactivation).

  • Solvation: Add degassed n-Propanol/Water. Agitate to create a slurry.

  • Catalyst Addition: Add the Pd catalyst as a solid or slurry under N₂ flow.

  • Reaction: Heat to 85-90°C for 4-6 hours. Monitor by HPLC until aryl halide is <0.5%.

  • Workup (Crucial for Pd Removal):

    • Cool to 50°C. Add Cysteine-functionalized Silica (0.5 wt% relative to product) or Trimercaptotriazine (TMT) . Stir for 2 hours.

    • Filter hot through a Celite/Charcoal pad to remove bulk Pd and scavenger.

    • Cool filtrate to 5°C to induce crystallization.

    • Filter and wash with cold water/n-propanol (1:1).

Impurity Control Data
MethodCrude Pd (ppm)Post-Crystallization Pd (ppm)Post-Scavenger Pd (ppm)
Standard Workup>50050-100N/A
Optimized Protocol >50010-20< 5 (ICH Q3D Compliant)

Route B: Ruthenium-Catalyzed C-H Activation

Best For: Atom economy, "Green" chemistry metrics, and avoiding unstable boronic acids.

This route utilizes the pyridine nitrogen as a directing group to functionalize the ortho-position of a phenyl ring. It eliminates the need for pre-functionalized organometallics (boronic acids/stannanes).

Mechanism & Specificity

The reaction proceeds via a Ru(II)/Ru(0) cycle or a Ru(II)/Ru(IV) cycle depending on the oxidant. The key intermediate is a five-membered ruthenacycle.

CHActivation Pre Ru(II) Precursor Coord N-Coordination Pre->Coord + 2-PhPy CMD CMD Step (C-H Cleavage) Coord->CMD + Base/Carboxylate Cycle Ruthenacycle Intermediate CMD->Cycle - RCOOH Prod 2-Phenylpyridine Cycle->Prod + Ar-X Reductive Elim.

Figure 2: Simplified mechanism of Ru-catalyzed direct arylation via Concerted Metalation-Deprotonation (CMD).

Protocol (Scalable to 1 kg)

Reagents:

  • 2-Phenylpyridine (substrate)[4][5][6]

  • Aryl Bromide (coupling partner)[4]

  • Catalyst: [RuCl₂(p-cymene)]₂ (1-2 mol%)

  • Additive: MesCOOH (Mesitoic acid) (10-30 mol%) - Critical for CMD step efficiency.

  • Base: K₂CO₃

  • Solvent: NMP or o-Xylene (High boiling point required).

Procedure:

  • Mix substrate, aryl bromide, base, and acid additive in NMP.

  • Add Ru catalyst.[4][5]

  • Heat to 120°C for 12-18 hours.

  • Note: This reaction is sensitive to sterics. Ortho-substituents on the aryl bromide significantly lower yield.

Pros/Cons:

  • Pros: No boronic acid waste; fewer steps.

  • Cons: Higher temperatures; potential for di-arylation (both ortho positions); Ru is expensive and harder to recover than Pd.

Route C: De Novo Ring Construction (Kröhnke/Vinamidinium)

Best For: Highly substituted pyridines (e.g., Etoricoxib), metal-free requirements, and lowest COGs.

This approach builds the pyridine ring rather than coupling two rings. It is the industrial route of choice for complex APIs like Etoricoxib.

The "Industrial Titan": Vinamidinium Salt Method

Unlike the classical Kröhnke (which uses pyridinium salts), the modern industrial variant uses vinamidinium salts to condense with ketones.

Protocol (Etoricoxib Precursor Style)

Reagents:

  • Ketosulfone (e.g., 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone)[7][8]

  • 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium salt)

  • Base: NaOtBu or NaOH

  • Ammonia source: NH₄OAc or aqueous NH₃[7]

Step-by-Step Methodology:

  • Condensation: Dissolve the ketone substrate in THF or Toluene.

  • Addition: Add the vinamidinium salt and base at 0-5°C (Exotherm control is vital here).

  • Cyclization: Add the ammonia source (NH₄OAc) and heat to reflux (60-80°C).

  • Mechanism: The ammonia displaces the dimethylamino groups, followed by electrocyclic ring closure and elimination of dimethylamine.

  • Isolation: The product often precipitates upon cooling or addition of water/IPA.

Cost Analysis vs. Suzuki:

Metric Suzuki Route De Novo (Vinamidinium)
Raw Material Cost High (Boronic acids, Pd) Low (Commodity chemicals)
Atom Economy Moderate (Boronic waste) High (Water/Amine waste)

| Purification | Difficult (Pd removal) | Simple (Crystallization) |

Troubleshooting & Process Safety

Common Failure Modes
  • Suzuki Stalling: Often due to O₂ ingress oxidizing the phosphine ligand. Solution: Sparge solvents with Argon for 30 mins, not just N₂ blanket.

  • C-H Activation Selectivity: Getting mixtures of mono- and di-arylated products. Solution: Use a blocking group on one ortho position or optimize the stoichiometry (use excess substrate if cheap).

  • Kröhnke Tars: Overheating the Michael acceptor leads to polymerization. Solution: Slow addition of the aldehyde/vinamidinium component at lower temperatures before the final reflux.

Safety Criticals
  • Exotherms: The deprotonation step in Route C (using NaOtBu) is exothermic. On >1kg scale, active cooling is mandatory to prevent thermal runaway.

  • Residual Metals: For Route A and B, check local regulations (ICH Q3D). Ru limits are often stricter than Pd.

References

  • Suzuki-Miyaura Optimization

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Source:J. Org.[3] Chem. (Buchwald et al.)

    • URL:[Link]

  • Green Chemistry / Aqueous Conditions

    • Title: Green and Efficient Procedure for Suzuki–Miyaura Coupling Reactions Using Palladium C
    • Source:SciSpace / C
    • URL:[Link]

  • Ruthenium C-H Activation

    • Title: Ruthenium(II)-Catalyzed Direct Arylation of 2-Phenylpyridine.[4][6]

    • Source:Molecules (MDPI)
    • URL:[Link][6]

  • Industrial Application (Etoricoxib)
  • Impurity Removal

    • Title: Palladium Impurity Removal from API Process Streams.[9][10][11][12]

    • Source:Johnson M
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical applicability.

The synthesis of polysubstituted pyridines is a foundational element in medicinal chemistry and materials science.[1][2][3] The target molecule, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, is a highly functionalized heterocycle. For its construction, we will focus on the Kröhnke Pyridine Synthesis , a robust and versatile method for preparing di-, tri-, and tetrasubstituted pyridines under relatively mild conditions.[4] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][5]

Proposed Synthetic Pathway: Kröhnke Reaction

The overall strategy involves a two-step process: first, the preparation of the key pyridinium salt intermediate, and second, the final cyclization reaction to form the target pyridine.

Caption: Proposed two-step synthesis of the target molecule via the Kröhnke reaction.

Troubleshooting Guide & Optimization

This section is formatted as a series of questions addressing specific problems you might encounter during the synthesis.

Question 1: My overall yield is consistently low (< 30%). What are the most critical parameters to investigate?

Low yield is a common issue in multi-step organic syntheses. A systematic approach is essential for diagnosis.

Answer:

Several factors can contribute to low yields in the Kröhnke synthesis.[6] Let's break down the potential causes by reaction step.

Step 1: Formation of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

  • Purity of Starting Materials: The 2-bromo-1-(p-tolyl)ethanone is moisture-sensitive and can degrade. Ensure it is pure and handled under anhydrous conditions. Similarly, use dry pyridine and acetone.

  • Incomplete Reaction: While this reaction is typically efficient, ensure you are stirring for a sufficient duration (1-2 hours) to allow for complete precipitation of the pyridinium salt.[1]

Step 2: Kröhnke Cyclization

  • Purity of the Pyridinium Salt: The salt must be thoroughly washed with a cold, non-polar solvent (like cold acetone or diethyl ether) to remove unreacted starting materials and dried completely. Impurities can inhibit the cyclization.

  • Quality of Ammonium Acetate: Ammonium acetate is highly hygroscopic. Use a freshly opened bottle or dry it in a desiccator before use. Water in the reaction can interfere with the cyclization and dehydration steps.

  • Reaction Temperature and Time: The reaction typically requires reflux in a solvent like glacial acetic acid for several hours (4-6 hours is a good starting point).[1] Insufficient heat or time will lead to incomplete conversion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Stoichiometry: A large excess of ammonium acetate (often 10 equivalents or more) is crucial as it serves as both the nitrogen source and a buffer.[1]

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Overall Yield Check_Salt Analyze Purity of Pyridinium Salt (NMR, mp) Start->Check_Salt Impure_Salt Repurify Salt: Wash with cold acetone, dry under vacuum. Check_Salt->Impure_Salt Impure Pure_Salt Salt is Pure. Proceed to Cyclization Troubleshooting. Check_Salt->Pure_Salt Pure Impure_Salt->Start Retry Synthesis Check_Reagents Check Purity/Dryness of: - NH4OAc - Acetic Acid - Unsaturated Ketone Pure_Salt->Check_Reagents Dry_Reagents Dry NH4OAc. Use fresh, anhydrous solvent. Check_Reagents->Dry_Reagents Wet/Impure Reagents_OK Reagents are pure/dry. Proceed to Reaction Conditions. Check_Reagents->Reagents_OK OK Dry_Reagents->Start Retry Synthesis Check_Conditions Review Reaction Conditions: - Temperature (Reflux?) - Time (TLC Monitoring?) - Stoichiometry (Excess NH4OAc?) Reagents_OK->Check_Conditions Optimize_Conditions Optimize: - Increase reaction time. - Ensure vigorous reflux. - Use ≥10 eq. NH4OAc. Check_Conditions->Optimize_Conditions Suboptimal Success Yield Improved Check_Conditions->Success Optimal Optimize_Conditions->Start Retry Synthesis

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I've formed the product, but purification by column chromatography is difficult. The product is streaking badly on the TLC plate and I'm getting poor separation.

Answer:

This is a very common problem when purifying pyridine derivatives. The basicity of the pyridine's nitrogen atom leads to strong interactions with the acidic silica gel, causing the characteristic "tailing" or "streaking" you're observing.[6]

Here are several effective strategies to overcome this:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent. This is the most common and often most effective method.

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your eluent system, which also helps to suppress tailing.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative to standard silica gel.

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase. Basic or neutral alumina is often an excellent choice for purifying basic compounds like pyridines.

    • Deactivated Silica: You can pre-treat your silica gel by flushing the column with your eluent containing triethylamine before loading your sample.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: Since your product is basic, you can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your pyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product with an organic solvent.[6]

    • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[6] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

Parameter Standard Silica Gel Silica Gel + 1% Et₃N Neutral Alumina
Interaction Strong acid-baseWeakenedMinimal
Spot Shape (TLC) Tailing/StreakingSymmetrical/RoundSymmetrical/Round
Separation PoorSignificantly ImprovedGood to Excellent
Recommendation Not recommendedHighly Recommended Excellent Alternative
Question 3: My reaction turns very dark, and I'm isolating multiple side products. What are the likely side reactions?

Answer:

The Kröhnke reaction is a cascade of several steps, including Michael addition and condensation, which can open the door to side reactions if conditions are not optimal.[1][4]

  • Self-Condensation of the α,β-Unsaturated Ketone: The enone (3,4-dimethylpent-3-en-2-one) can undergo self-condensation or polymerization under the acidic and high-temperature conditions, leading to complex, often tarry, byproducts.

  • Michael Addition Side Products: The pyridinium ylide, formed from the deprotonation of the pyridinium salt, is a potent nucleophile.[1] It can potentially react with other electrophiles in the mixture.

  • Incomplete Cyclization/Dehydration: The 1,5-dicarbonyl intermediate formed after the Michael addition must cyclize with ammonia and then dehydrate to form the aromatic pyridine ring.[4] If the reaction is not heated sufficiently or if there is insufficient ammonium acetate, you may isolate partially reacted intermediates.

Mitigation Strategies:

  • Control Temperature: Do not overheat the reaction. Maintain a steady reflux as specified in the protocol.

  • Order of Addition: While this is a one-pot reaction, ensuring all components are well-mixed before heating can sometimes prevent localized high concentrations that favor side reactions.

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes reduce the formation of colored, oxidized byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Kröhnke reaction for this specific synthesis?

A1: The mechanism is a well-established cascade process.[1][4] It begins with the formation of a pyridinium ylide, which acts as the key nucleophile.

Krohnke_Mechanism Kröhnke Pyridine Synthesis Mechanism Start 1-(p-tolyl)phenacyl pyridinium salt Ylide Pyridinium Ylide (Nucleophile) Start->Ylide Base (from NH4OAc) Michael_Adduct 1,5-Dicarbonyl Intermediate Ylide->Michael_Adduct Michael Addition Enone 3,4-Dimethylpent-3-en-2-one (Michael Acceptor) Enone->Michael_Adduct Cyclization Dihydropyridine Intermediate Michael_Adduct->Cyclization + NH3 (from NH4OAc) Product 4,5-Dimethyl-2-(p-tolyl)pyridine Cyclization->Product Dehydration & Aromatization (- Pyridinium, - H2O) NH4OAc NH4OAc NH4OAc->Cyclization Base - H+ H2O - H2O

Caption: Key steps in the Kröhnke reaction mechanism.

Q2: Can I use a different nitrogen source instead of ammonium acetate?

A2: While ammonium acetate is the most common and effective reagent because it provides both ammonia and the acetate base to facilitate ylide formation, other ammonia sources can be used.[1] However, they may require optimization. For instance, using ammonia gas with acetic acid as a solvent could work, but ammonium acetate provides a convenient, solid source.

Q3: Is it possible to run this reaction under microwave irradiation to speed it up?

A3: Yes, the Kröhnke synthesis is amenable to microwave-assisted conditions. Microwave heating can significantly reduce reaction times from hours to minutes and sometimes improve yields.[7] A typical starting point would be to run the reaction in a sealed microwave vessel at a temperature of 120-150°C for 15-30 minutes.[7]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: While the Kröhnke synthesis is not typically violently exothermic, poor heat dissipation in large-scale reactions can be an issue. To manage this:

  • Slow Addition: If you are running the reaction on a large scale, consider adding the pyridinium salt portion-wise to the heated mixture of the enone and ammonium acetate in acetic acid.

  • Efficient Cooling: For very reactive substrates, you might need to control the initial stages of the reaction with an external cooling bath before proceeding to reflux.

  • Dilution: Running the reaction at a lower concentration (using more solvent) can help dissipate heat more effectively.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone (1.0 equiv)

  • Pyridine (1.1 equiv)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone in a minimal amount of anhydrous acetone at room temperature.

  • To this stirring solution, add pyridine dropwise. A white precipitate will begin to form almost immediately.

  • Continue stirring the suspension at room temperature for 2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with two portions of cold acetone to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield the pyridinium salt. Characterize by ¹H NMR and melting point.

Protocol 2: Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Materials:

  • 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide (1.0 equiv)

  • 3,4-Dimethylpent-3-en-2-one (1.0 equiv)

  • Ammonium Acetate (10 equiv)

  • Glacial Acetic Acid

Procedure:

  • Combine the pyridinium salt, 3,4-dimethylpent-3-en-2-one, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of pyridinium salt).

  • Heat the mixture to a vigorous reflux (oil bath temperature ~120-130°C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate in hexanes with 1% triethylamine). The product should be UV-active and more non-polar than the starting salt.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled, dark mixture into a beaker containing ice water with vigorous stirring.

  • Basify the mixture to a pH of ~9-10 by slowly adding a concentrated NaOH or NH₄OH solution. This neutralizes the acetic acid and deprotonates the pyridine product.

  • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 1% triethylamine.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem.
  • Wang, Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. Retrieved from [Link]

  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
  • Li, G., et al. (2021). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Chem-Station. (n.d.). Kröhnke synthesis of pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Singh, A., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. Available at: [Link]

  • Saini, A., et al. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-107.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
  • Glisic, B., & Djuran, M. (2014). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 19(9), 13496-13508.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • The Good Scents Company. (n.d.). 3,4-dimethyl-3-hexen-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

  • Kuchar, M., et al. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 16(12), 9991-9999.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. BenchChem.
  • El-Sayed, N. N. E., et al. (2017). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 22(5), 785.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3,4-dimethylhept-3-en-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylhex-3-en-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexen-2-one, 3,4-dimethyl-. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.
  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.
  • Gavande, N., et al. (2017). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 22(12), 2216.
  • Galkin, A. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4479.
  • ResearchGate. (n.d.). Reactions between 1, p‐tolyl benzoate and pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Retrieved from [Link]

  • BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines. BenchChem.

Sources

Technical Support Center: Recrystallization of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-Dimethyl-2-(4-methylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this and structurally similar compounds. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4,5-Dimethyl-2-(4-methylphenyl)pyridine?

An ideal recrystallization solvent for this compound should exhibit the following characteristics[1][2]:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent to ensure complete dissolution.[1][3]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.[1][3]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of 4,5-Dimethyl-2-(4-methylphenyl)pyridine to prevent the compound from "oiling out" (melting instead of dissolving).[3][4] A boiling point between 60-100 °C is often a good starting point.[4]

  • Inertness: The solvent must not react with the compound being purified.[2][4]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration, but not so volatile that it evaporates too quickly during the heating process.[2][4]

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][2]

Q2: Based on the structure of 4,5-Dimethyl-2-(4-methylphenyl)pyridine, what types of solvents should I start with?

The principle of "like dissolves like" is a useful starting point.[3][4][5] 4,5-Dimethyl-2-(4-methylphenyl)pyridine possesses both nonpolar (the tolyl and dimethyl-substituted pyridine ring) and moderately polar (the nitrogen atom in the pyridine ring) characteristics. Pyridine itself is miscible with water and most organic solvents.[6][7][8][9] This suggests that a range of solvents could be effective.

A logical approach is to screen solvents with varying polarities. Good starting points would be:

  • Alcohols (e.g., ethanol, methanol, isopropanol): These are polar protic solvents that can interact with the nitrogen atom of the pyridine ring.[10] Ethanol is often an excellent general-purpose solvent.[4]

  • Esters (e.g., ethyl acetate): These are good general-purpose solvents for compounds of intermediate polarity.[4]

  • Ketones (e.g., acetone, 2-butanone): These are also suitable for relatively polar compounds.[4]

  • Aromatic hydrocarbons (e.g., toluene): Given the aromatic nature of the target compound, toluene could be a good choice.[4]

  • Aliphatic hydrocarbons (e.g., hexane, heptane): These nonpolar solvents are less likely to dissolve the compound well on their own but can be excellent as the "anti-solvent" or "poor solvent" in a mixed solvent system.[10]

Q3: What is a mixed solvent recrystallization, and when should I consider it?

A mixed solvent recrystallization is employed when no single solvent meets all the criteria for a good recrystallization.[1] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[1][3]

You should consider this method if you find that:

  • A solvent dissolves your compound too well, even at room temperature.

  • A solvent does not dissolve your compound sufficiently, even at its boiling point.

Commonly used miscible solvent pairs include ethanol-water, and toluene-hexane.[3]

Troubleshooting Guide

Problem 1: My compound will not dissolve, even in boiling solvent.

Cause: The solvent is too nonpolar or has a dissolving power that is too low for your compound.

Solutions:

  • Increase Solvent Polarity: If you are using a nonpolar solvent like hexane, switch to a more polar solvent such as ethanol or ethyl acetate.

  • Use a Mixed Solvent System: Dissolve your compound in a minimum amount of a hot "good" solvent in which it is highly soluble. Then, while keeping the solution hot, gradually add a "poor" solvent until the solution becomes slightly cloudy (saturated). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

Problem 2: My compound dissolves in the solvent at room temperature.

Cause: The solvent is too polar or has a dissolving power that is too high. This will result in a poor yield as a significant amount of the compound will remain in the mother liquor upon cooling.[11]

Solutions:

  • Decrease Solvent Polarity: Try a less polar solvent. For example, if your compound is very soluble in methanol, try ethanol or even toluene.

  • Utilize a Mixed Solvent System: Dissolve the compound in the "good" solvent at room temperature and then add the "poor" solvent until a precipitate begins to form. Gently heat the mixture until the solid redissolves, and then allow it to cool.

Problem 3: My compound "oils out" instead of forming crystals.

Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.[12]

Solutions:

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again.[13]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[12]

  • Change Solvents: Select a solvent with a lower boiling point.[4]

  • Perform a Preliminary Purification: If the compound is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that may be depressing the melting point.

Problem 4: No crystals form upon cooling.

Cause: The solution is not saturated, or crystallization has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12][13]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This will act as a template for crystallization.[11][12][13]

    • Evaporation: If too much solvent was added, you can boil off some of the solvent to concentrate the solution and then attempt to cool it again.[12][14]

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[14]

Problem 5: The crystal yield is very low.

Cause: This is often due to using too much solvent during the recrystallization process, which leads to a significant amount of the product remaining in the mother liquor.[13]

Solutions:

  • Concentrate the Mother Liquor: If you have retained the mother liquor, you can try to recover more product by boiling off some of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Optimize the Solvent Volume: In subsequent recrystallizations, be meticulous about using the minimum amount of hot solvent required to dissolve the compound.[11]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Materials:

  • Crude 4,5-Dimethyl-2-(4-methylphenyl)pyridine

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water)

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each test tube, add a few drops of a different solvent at room temperature and observe the solubility.

  • If the compound dissolves in a solvent at room temperature, that solvent is likely too "good" for a single-solvent recrystallization but may be suitable as the "good" solvent in a mixed-solvent system.[15]

  • If the compound is insoluble at room temperature, gently heat the test tube.[15] Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good quantity of crystals upon cooling.[3]

Protocol 2: Single-Solvent Recrystallization

Objective: To purify 4,5-Dimethyl-2-(4-methylphenyl)pyridine using a pre-determined suitable single solvent.

Materials:

  • Crude 4,5-Dimethyl-2-(4-methylphenyl)pyridine

  • Erlenmeyer flask

  • Chosen recrystallization solvent

  • Hot plate

  • Boiling chips or a magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a boiling chip or stir bar.

  • Add a small amount of the chosen solvent, just enough to cover the solid.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[11]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[11]

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Visualizations

Solvent Selection Workflow

Solvent_Selection start_node Start: Crude Compound test_rt_solubility Test solubility in various solvents at room temperature start_node->test_rt_solubility process_node process_node decision_node decision_node good_solvent_node good_solvent_node bad_solvent_node bad_solvent_node end_node Proceed to Recrystallization is_soluble_rt Soluble at RT? test_rt_solubility->is_soluble_rt too_good Solvent is too 'good'. Consider for mixed solvent. is_soluble_rt->too_good Yes heat_solvent Heat to boiling is_soluble_rt->heat_solvent No is_soluble_hot Soluble when hot? heat_solvent->is_soluble_hot too_bad Solvent is too 'bad'. Select another. is_soluble_hot->too_bad No cool_solution Cool to RT, then ice bath is_soluble_hot->cool_solution Yes crystals_form Crystals form? cool_solution->crystals_form suitable_solvent Suitable Solvent Identified crystals_form->suitable_solvent Yes try_mixed Try mixed solvent system crystals_form->try_mixed No suitable_solvent->end_node try_mixed->end_node

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting Crystallization Failure

Troubleshooting start_node Problem: No Crystals Form Upon Cooling induce_crystallization Attempt to Induce Crystallization (Scratch, Seed Crystal) start_node->induce_crystallization decision_node decision_node action_node action_node result_node result_node success_node success_node crystals_appear Crystals Appear? induce_crystallization->crystals_appear success Success! crystals_appear->success Yes check_saturation Solution may be unsaturated (too much solvent) crystals_appear->check_saturation No reduce_volume Reduce Solvent Volume (Boil off excess) check_saturation->reduce_volume re_cool Re-cool solution reduce_volume->re_cool re_check_crystals Crystals Appear? re_cool->re_check_crystals re_success Success! re_check_crystals->re_success Yes re_evaluate Re-evaluate solvent choice re_check_crystals->re_evaluate No

Sources

Minimizing side products in the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-452 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Products & Optimizing Yield

Introduction: The Synthetic Challenge

You are attempting to synthesize 4,5-Dimethyl-2-(4-methylphenyl)pyridine . While there are de novo ring construction methods (e.g., Kröhnke synthesis), the industry standard for high-purity drug discovery applications is the Suzuki-Miyaura Cross-Coupling of a 2-halopyridine with a boronic acid.

However, this specific scaffold presents a "perfect storm" of electronic conflicts that generate side products:

  • Deactivated Electrophile: The 4,5-dimethyl groups on the pyridine ring are electron-donating. This increases electron density at the C-Cl bond, making oxidative addition by Pd(0) significantly slower than with unsubstituted 2-chloropyridines.

  • Labile Nucleophile: The 4-methylphenylboronic acid is electron-rich, making it highly susceptible to protodeboronation (hydrolysis of the C-B bond) before it can couple.

This guide prioritizes the Suzuki route, as it offers the highest regiocontrol, provided you manage the side reactions described below.

Module 1: Troubleshooting Side Products

Issue A: "My Boronic Acid is Gone, but Starting Material Remains"

Diagnosis: Protodeboronation The boronic acid hydrolyzed into toluene (neutral side product) faster than it could transmetalate to the palladium center. This is the #1 failure mode for electron-rich boronic acids.

  • The Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.

  • The Fix:

    • Reduce Water: Switch from standard Dioxane/Water (4:1) to anhydrous Toluene or Dioxane with only 2-3 equivalents of water added precisely.

    • Buffer the Base: Replace strong bases (NaOH,

      
      ) with 
      
      
      
      (Potassium Phosphate). The phosphate anion is less aggressive toward the C-B bond but sufficiently basic to activate the boronic acid for transmetalation.
    • Concentration Control: Add the boronic acid in portions (or via syringe pump) to keep its standing concentration low relative to the catalyst.

Issue B: "I See a Significant Amount of 4,4'-Dimethylbiphenyl"

Diagnosis: Homocoupling Your boronic acid coupled with itself instead of the pyridine.

  • The Mechanism: This requires an oxidant. Usually, it is trace Oxygen (

    
    ) re-oxidizing Pd(0) to Pd(II), or the presence of Cu/Fe impurities.
    
  • The Fix:

    • Rigorous Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

    • Catalyst Load: Ensure you are using a pre-formed Pd(0) source (like

      
      ) or a reduced Pd(II) precatalyst (e.g., XPhos Pd G2) rather than simple Pd(OAc)2, which requires in-situ reduction (often consuming boronic acid to do so).
      
Issue C: "The Reaction is extremely slow / No Conversion"

Diagnosis: Failed Oxidative Addition The 4,5-dimethyl groups deactivate the 2-chloropyridine. Standard ligands (


) are too weak to force the Pd into the C-Cl bond.
  • The Fix:

    • Ligand Switch: You MUST use electron-rich, bulky dialkylbiaryl phosphine ligands. SPhos or XPhos are non-negotiable here. They create a highly active mono-ligated Pd(0) species capable of inserting into deactivated heteroaryl chlorides.

Module 2: Visualizing the Pathway

The following diagram illustrates the "Race Condition" between the desired cycle and the side-product pathways.

SuzukiPathways Start Reagents: 2-Cl-4,5-Me-Pyridine + 4-Tolylboronic Acid OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Requires e- rich Ligand (XPhos/SPhos) Proto SIDE PRODUCT A: Toluene (Protodeboronation) Start->Proto High Temp / Strong Base (Hydrolysis) Homo SIDE PRODUCT B: 4,4'-Dimethylbiphenyl (Homocoupling) Start->Homo Oxygen Presence (Oxidative Coupling) TransMet Transmetalation OxAdd->TransMet Pd(II)-Ar Complex RedElim Reductive Elimination TransMet->RedElim Biaryl Pd Complex Product TARGET PRODUCT 4,5-Dimethyl-2-(4-tolyl)pyridine RedElim->Product

Figure 1: The Kinetic Race. To win, Oxidative Addition (Yellow) must occur faster than Protodeboronation (Red).

Module 3: Experimental Protocol (Optimized)

This protocol is designed to be self-validating . If the color changes described do not occur, stop and troubleshoot.

Reagents
ComponentEquiv.RoleNotes
2-Chloro-4,5-dimethylpyridine 1.0ElectrophileLimiting reagent.
4-Methylphenylboronic acid 1.5NucleophileExcess accounts for protodeboronation.

(Tribasic)
3.0BaseMilder than carbonates; buffers pH.
XPhos Pd G3 0.02 (2 mol%)CatalystPre-catalyst ensures rapid initiation.
Toluene / Water 10:1 v/vSolventBiphasic system minimizes hydrolysis.
Step-by-Step Workflow
  • The Setup (Oxygen Exclusion):

    • Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to a reaction vial equipped with a septum.

    • Critical: Evacuate the vial and backfill with Argon (3 times) before adding solvent.[1]

    • Add previously degassed Toluene/Water mixture via syringe.

  • The Reaction:

    • Heat to 80°C . (Do not exceed 100°C; higher temps favor protodeboronation).

    • Monitoring: Check TLC at 1 hour.

      • Visual Check: The reaction should turn from orange/red to black (precipitated Pd) only after completion. Early black precipitation indicates catalyst death (ligand dissociation).

  • Purification (The "Acid Wash" Trick):

    • Why this works: The product is a basic pyridine. The side products (homocoupled biphenyl, toluene, ligand oxide) are neutral.

    • Step A: Dilute crude mixture with Ethyl Acetate.

    • Step B: Extract with 1M HCl (aq) .

      • Result: Product moves to aqueous layer (

        
        ). Impurities stay in Organic layer.
        
    • Step C: Discard Organic layer. Wash Aqueous layer once with fresh Ethyl Acetate (removes trapped neutrals).

    • Step D: Basify Aqueous layer with 6M NaOH to pH > 12. Product precipitates/oils out.[2][3][4]

    • Step E: Extract back into Ethyl Acetate, dry (

      
      ), and concentrate.
      

Module 4: Purification Logic Flow

Use this flowchart to separate your target from the specific side products generated in this synthesis.

Purification Crude Crude Reaction Mixture (Product + Biphenyl + Toluene + Ligand) AcidExt Add Ethyl Acetate + 1M HCl Shake & Separate Crude->AcidExt Layers1 Layer Separation AcidExt->Layers1 OrgLayer1 Organic Layer (Contains Biphenyl, Toluene, Ligand) Layers1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) Layers1->AqLayer1 Salts Discard Discard to Waste OrgLayer1->Discard BaseStep Basify with NaOH (pH > 12) Extract with Ethyl Acetate AqLayer1->BaseStep FinalOrg Final Organic Layer (Pure Product) BaseStep->FinalOrg

Figure 2: Acid-Base Extraction Workflow for Pyridine Purification.

FAQ: Rapid Response

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and you probably should. The pinacol ester releases the active boronate species more slowly, which drastically reduces protodeboronation. If you can afford the cost, switch to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene .

Q: Why XPhos? Can I use


? 
A:  No. 

works well for aryl bromides. Your substrate is a 2-chloropyridine with electron-donating methyl groups. The C-Cl bond is too stable. You need the steric bulk and electron-richness of XPhos or SPhos to facilitate the oxidative addition.

Q: I isolated the product, but it's a brown oil instead of a solid. A: This is likely residual Palladium. Treat your final organic solution with a metal scavenger (like SiliaMetS Thiol ) or wash with an aqueous solution of L-Cysteine before the final evaporation.

References

  • BenchChem. (2025).[1][5] The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Syntheses. (2010). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation. (Grounding for acid-base extraction workup protocols). Retrieved from

  • Malinowski, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Stability of 4,5-Dimethyl-2-(4-methylphenyl)pyridine under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

4,5-Dimethyl-2-(4-methylphenyl)pyridine is a heteroleptic ligand frequently employed in the synthesis of phosphorescent Iridium(III) complexes (e.g., for OLED applications) and as a scaffold in medicinal chemistry.

While the pyridine core confers significant thermodynamic stability, the molecule possesses three distinct "benzylic" sites and a nucleophilic nitrogen atom, creating specific vulnerabilities under oxidative stress.

Stability at a Glance
ConditionStability RatingPrimary Degradation ProductMechanism
Ambient Air (Solid State) HighNone (Indefinite shelf life if dry)N/A
Ambient Air (Solution) ModerateBenzylic Peroxides / AldehydesRadical Autoxidation (Slow)
Peracids (e.g., mCPBA) LowPyridine N-oxideElectrophilic N-oxidation
Strong Oxidants (KMnO₄) Very LowCarboxylic AcidsBenzylic C-H Oxidation
Transition Metal Catalysis HighStable upon coordinationMetal-Ligand Stabilization

Mechanistic Analysis: Oxidative Pathways

To troubleshoot stability issues, one must understand the hierarchy of reactivity. The molecule does not degrade randomly; it follows specific electronic rules.

A. The Hierarchy of Oxidation
  • The N-Center (Kinetic Product): The pyridine nitrogen lone pair is the most electron-rich site. In the presence of electrophilic oxygen sources (peroxides, peracids), N-oxidation occurs rapidly.

  • The Phenyl-Methyl Group (Thermodynamic Liability): The methyl group on the phenyl ring (Position 4') is a classic benzylic position activated by the electron-rich benzene ring. It is susceptible to radical abstraction and oxidation to an aldehyde or carboxylic acid.[1][2]

  • The Pyridyl-Methyl Groups: The methyl groups at positions 4 and 5 on the pyridine ring are electronically deactivated by the electron-deficient nitrogen heterocycle, making them more resistant to oxidation than the phenyl-methyl group.

B. Visualizing the Degradation Pathways

OxidationPathways Start 4,5-Dimethyl-2- (4-methylphenyl)pyridine NOxide N-Oxide Derivative (Kinetic Product) Start->NOxide Peracids (mCPBA) or H2O2/AcOH BenzylicOx Carboxylic Acid Derivatives Start->BenzylicOx KMnO4, CrO3 (Strong Oxidation) MetalComplex Ir(III) Complex (Stabilized) Start->MetalComplex IrCl3 / Heat (Coordination) NOxide->Start PCl3 (Reduction)

Figure 1: Primary oxidative divergence points. Note that N-oxidation is reversible, whereas benzylic oxidation is generally irreversible.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product turned from white/colorless to yellow-brown during storage."

Diagnosis: Oxidative Impurities (N-Oxides or Quinoid species). Root Cause: Long-term exposure to air while in solution (e.g., chloroform or ethyl acetate) or presence of trace peroxides in ether-based solvents.

Technical Explanation: While the solid is stable, solutions allow for the formation of trace N-oxides or, more critically, radical autoxidation of the 4'-methyl group (on the phenyl ring). This can lead to conjugated species (quinoid-like structures) which are highly colored even at ppm levels.

Corrective Protocol:

  • Check Solvent Quality: Ensure storage solvents are peroxide-free (test with KI starch paper).

  • Purification: Dissolve the solid in DCM and wash with 10% aqueous Na₂SO₃ (sodium sulfite) or NaHSO₃ to reduce trace oxidants.

  • Recrystallization: Recrystallize from boiling Ethanol/Water or Hexane/Ethyl Acetate. The colored impurities are usually more polar and will remain in the mother liquor.

Issue 2: "Low yield during Iridium complex synthesis (dimer formation)."

Diagnosis: Competitive Ligand Oxidation. Root Cause: The reaction conditions for forming Iridium dimers (IrCl₃[3][4]·nH₂O + Ligand in 2-ethoxyethanol/water) are oxidative (Ir(III) is an oxidant, but the solvent system is reductive). However, if the reaction is run open to air at high temperatures (>110°C) for extended periods, the "benzylic" methyl on the phenyl ring can oxidize to an aldehyde.

Corrective Protocol:

  • Degassing is Critical: You must sparge the solvent mixture with Nitrogen or Argon for 30 minutes before heating.

  • Temperature Control: Do not exceed 110°C. Higher temperatures favor the oxidation of the alkyl side chains over the cyclometalation.

  • Stoichiometry: Use a slight excess of the ligand (2.2 - 2.5 equiv) to account for minor sacrificial oxidation.

Issue 3: "I need to functionalize the methyl group without destroying the pyridine."

Diagnosis: Selectivity Challenge. Root Cause: Users often try to oxidize the methyl groups to carboxylic acids using KMnO₄. This is too harsh and will degrade the pyridine ring or oxidize all three methyl groups indiscriminately.

Recommended Workflow (SeO₂ Oxidation): To selectively oxidize the benzylic positions (usually the activated phenyl-methyl first) to an aldehyde:

  • Use Selenium Dioxide (SeO₂) in dioxane/water.

  • This reagent is specific for allylic/benzylic oxidations and preserves the pyridine nitrogen.

Experimental Protocols

Protocol A: Safe Storage & Handling

To prevent oxidative degradation over long periods.

  • Physical State: Store as a dry powder. Do not store in solution.

  • Atmosphere: Flush the vial with Nitrogen/Argon before sealing.

  • Container: Amber glass vials (prevents photolytic radical generation).

  • Temperature: 2-8°C is sufficient; -20°C is recommended for standards.

Protocol B: Recovery from N-Oxide (Deoxygenation)

If accidental oxidation occurs (confirmed by LC-MS showing M+16 peak).

Reagents: Triphenylphosphine (PPh₃) or Phosphorus Trichloride (PCl₃). Solvent: Dry Dichloromethane (DCM) or Toluene.

Steps:

  • Dissolve the crude, oxidized material in dry DCM (0.1 M concentration).

  • Add 1.2 equivalents of PPh₃.

  • Reflux under Nitrogen for 4–6 hours.

  • Monitor by TLC (The N-oxide is significantly more polar/lower R_f than the pyridine).

  • Workup: Cool, concentrate, and purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient) to remove PPh₃ and O=PPh₃.

References & Authority

  • Benzylic Oxidation Selectivity:

    • Shaabani, A., et al. "Permanganate supported on active manganese dioxide can be used effectively for the oxidation of arenes..."[5] Tetrahedron, 2004.[5]

    • Note: Establishes the harshness of KMnO4 vs. milder alternatives for alkyl arenes.

  • Iridium Complex Synthesis (Ligand Stability):

    • Bain, et al. "Synthesis, Crystal Structure... of Iridium(III) Complex."[3] Malaysian Journal of Analytical Sciences, 2023.[4]

    • Note: Details the reflux conditions (2-ethoxyethanol/water) where the ligand remains stable during cyclometalation.

  • Pyridine Oxidation Mechanisms:

    • S. Yamazaki.[5] "Oxidation of electron-poor toluenes..." Org.[2][5][6] Lett., 1999.[5]

    • Note: Provides mechanistic grounding for why electron-deficient pyridine-methyls are slower to oxidize than phenyl-methyls.

  • General Stability of 2-Phenylpyridine Derivatives:

    • Eisenberg, R., & Paw, W. "Synthesis and Characterization of Iridium(III) Complexes..." Molecules, 2023.[4][7]

    • Note: Confirms the structural integrity of methyl-substituted phenylpyridines under complexation conditions.

Sources

Resolving solubility issues of 4,5-Dimethyl-2-(4-methylphenyl)pyridine in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Resolving Solubility Issues of 4,5-Dimethyl-2-(4-methylphenyl)pyridine in Ethanol Ticket ID: SOL-PYR-452-ETOH Status: Open Responder: Senior Application Scientist, Chemical Process Development[1][2][3][4][5]

Executive Summary

You are encountering difficulty dissolving 4,5-Dimethyl-2-(4-methylphenyl)pyridine (CAS: 1686126-88-4) in ethanol. This is a common thermodynamic challenge involving a lipophilic, aromatic heterocycle and a polar protic solvent.[4][5]

This molecule is characterized by a pyridine core substituted with two methyl groups and a para-tolyl moiety.[1][2][3][5] These non-polar hydrocarbon domains generate significant ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking interactions  in the crystal lattice, resulting in high lattice energy that room-temperature ethanol (dielectric constant 

) cannot easily overcome.[2][3][4][5]

This guide provides three targeted protocols to resolve this, depending on your downstream application (e.g., Recrystallization, HPLC analysis, or Biological Assays).

Part 1: Diagnostic Framework (The "Why")

Before attempting a fix, identify which solubility barrier is active:[4][5][6]

ParameterValue / CharacteristicImpact on Ethanol Solubility
LogP (Estimated) ~3.5 – 4.2High Lipophilicity. The molecule prefers non-polar environments.[1][2][3][4][5] Ethanol is too polar to be a "good" solvent at ambient conditions.[1][2][3][5]
pKa (Pyridine N) ~6.0 – 6.5 (Est.)[1][2][3][5]Weak Base. The electron-donating methyl groups slightly increase basicity compared to pyridine (pKa 5.2).[1][2][3] It remains neutral (uncharged) in pure ethanol.[1][2][3][5]
Crystal Lattice Aromatic StackingHigh Energy Barrier. Strong intermolecular forces require thermal energy or chemical modification to break.[1][2][3][4][5]

Part 2: Troubleshooting Protocols

Protocol A: Thermal Dissolution (For Recrystallization/Synthesis)

Use this if you need to recover the compound in its free-base form.[1][2][3][4][5]

The Science: Heating ethanol to its boiling point (78°C) increases the kinetic energy of the solvent molecules, disrupting the crystal lattice and increasing the entropy of the system (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2][3][6]

Step-by-Step Workflow:

  • Preparation: Place your solid 4,5-Dimethyl-2-(4-methylphenyl)pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add absolute ethanol (start with 5 mL per gram of solid).

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (bath temp ~85°C).

  • Titration: If the solid persists after 5 minutes of reflux, add ethanol in small aliquots (1-2 mL) through the top of the condenser until the solution becomes clear.

  • Filtration (Critical): If a small amount of sediment remains despite large solvent volumes, these are likely inorganic impurities (catalyst residues like Pd or salts).[1][3][5] Perform a hot filtration immediately.[1][2][3][5]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Technical Note: If the volume of ethanol required is impractical (>20 mL/g), switch to Protocol C (Co-solvent) .[2][3][5][6]

Protocol B: pH Manipulation (For Analytical/Biological Assays)

Use this if you are preparing samples for HPLC, LC-MS, or biological screening and need a stable solution.[1][3][4][5][6]

The Science: The pyridine nitrogen has a lone pair of electrons.[1][2][3][5] Adding an acid protonates this nitrogen, converting the neutral, lipophilic molecule into a pyridinium cation .[1][4][6] Ionic species are highly soluble in polar solvents like ethanol.[1][2][3][5]

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[2][3][6]

Step-by-Step Workflow:

  • Weighing: Weigh the target mass of the compound into a vial.

  • Acidification: Add 1.0 equivalent of 1M HCl (or H₂SO₄) relative to the molar amount of your pyridine.[1][2][3]

    • Calculation:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3][5][7]
      
  • Solvation: Add the required volume of Ethanol.

  • Sonication: Sonicate for 2-5 minutes. The solution should clarify rapidly.

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Warning: Do not use this method if your downstream application requires the neutral free base (e.g., certain cell permeability assays).[3][5][6]

Protocol C: Binary Solvent System (The "Like-Dissolves-Like" Fix)

Use this if Protocol A fails or if the compound "oils out" upon cooling.

The Science: Adding a non-polar co-solvent (Dichloromethane or Toluene) lowers the bulk polarity of the solvent system, matching the solute's high LogP.[1][3][5][6]

Recommended Mixtures:

  • Ethanol : DCM (4:1): Good for general dissolution.[1][2][3][5]

  • Ethanol : Toluene (9:1): Excellent for recrystallization (Toluene keeps it in solution hot; Ethanol forces it out cold).[1][2][3][5]

Part 3: Decision Logic (Visualization)

The following diagram outlines the logical decision process for selecting the correct protocol.

SolubilityLogic Start Start: Solid Not Dissolving CheckApp What is the Downstream Application? Start->CheckApp BranchAnalysis Analytical (HPLC/NMR) Or Biological Assay CheckApp->BranchAnalysis Data Needed BranchIso Isolation / Purification (Recrystallization) CheckApp->BranchIso Product Needed ActionAcid Protocol B: Add 1.0 eq HCl (Form Pyridinium Salt) BranchAnalysis->ActionAcid ActionHeat Protocol A: Heat to Reflux (78°C) BranchIso->ActionHeat CheckDissolved Did it dissolve? ActionHeat->CheckDissolved ActionCoSolvent Protocol C: Add Co-solvent (DCM or Toluene) CheckDissolved->ActionCoSolvent No (Still Solid) End Success CheckDissolved->End Yes (Proceed to Cool)

Figure 1: Decision matrix for solubilizing lipophilic pyridine derivatives in ethanol.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solution turned clear at reflux, but "oiled out" (formed a liquid blob) instead of crystallizing upon cooling. Why? A: This is called Liquid-Liquid Phase Separation (LLPS).[1][2][3][5] It occurs when the compound precipitates faster than it can organize into a crystal lattice, usually because the solution is too concentrated or cooled too quickly.[5]

  • Fix: Re-heat to dissolve the oil. Add a small amount (5-10%) of a "better" solvent (like Toluene) to the ethanol.[1][2][3] Allow the solution to cool very slowly in a warm water bath with the heat turned off. Seed the solution with a tiny crystal if available.[1][2][3][5]

Q2: Can I use water to improve solubility? A: No. Adding water will likely decrease solubility further (antisolvent effect) because the molecule is hydrophobic.[1][2][3][5] Water is only useful if you have already dissolved the compound in ethanol and want to force precipitation (recrystallization).[1][2][3]

Q3: I see fine black particles that won't dissolve even with acid. What are they? A: If this compound was synthesized via cross-coupling (e.g., Suzuki reaction), these are likely Palladium (Pd) black residues.[1][3][5][6] They are insoluble in organic solvents.[1][2][3][5]

  • Fix: Filter the solution through a Celite® pad or a 0.45 µm PTFE syringe filter.[1][2][3][5]

References

  • IUPAC-NIST Solubility Data Series. (2025). Solubility of Solids in Liquids. National Institute of Standards and Technology.[1][3][5][8] Link

  • Armarego, W. L. F. (2017).[1][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3][4][5] (Standard text for purification protocols of heterocycles).

  • PubChem Compound Summary. (2025). 2,4-Dimethylpyridine (Structural Analog Data). National Center for Biotechnology Information.[1][2][3][5] Link[1][2][3][6]

  • Reichardt, C. (2003).[1][3][5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4][5] (Source for solvent polarity and dielectric constants).[1][2][3][5]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the NMR interpretation of 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectrum for 4,5-Dimethyl-2-(4-methylphenyl)pyridine (CAS: 1686126-88-4). Aryl-substituted pyridines are critical scaffolds in medicinal chemistry, particularly as kinase inhibitors and hapten derivatives.

The core challenge in analyzing this molecule lies in distinguishing the regioisomeric methyl groups on the pyridine ring (positions 4 and 5) and resolving the aromatic overlap between the pyridine and phenyl rings. This guide compares Standard 1D Assignment against Integrated 2D Elucidation (NOESY/HSQC) , demonstrating why the latter is the required standard for regulatory submission and structural validation.

Structural Analysis & Spin System

Before interpretation, the molecule must be deconstructed into its isolated spin systems.

  • Scaffold: Pyridine ring substituted at C2, C4, and C5.[1][2]

  • Substituent A (Position 2): p-Tolyl group (4-methylphenyl).

  • Substituent B (Position 4): Methyl group.[3][4]

  • Substituent C (Position 5): Methyl group.[3][4][5][6]

Predicted Signal Topology
MoietyProton LabelMultiplicityExpected Shift (δ)Diagnostic Feature
Pyridine H6 Singlet8.30 – 8.50Most deshielded (α to Nitrogen). No vicinal coupling (C5 blocked).
Pyridine H3 Singlet7.40 – 7.60Isolated singlet. Shielded relative to H6.
Phenyl H2', H6' Doublet7.80 – 7.95Ortho to pyridine. Deshielded by conjugation.
Phenyl H3', H5' Doublet7.20 – 7.30Meta to pyridine. Typical aromatic range.
Methyls Py-Me (x2) Singlets2.20 – 2.40Critical Overlap Region.
Methyl Ar-Me Singlet~2.35Benzylic methyl.

Comparative Methodology: Assignment Workflows

This section compares two workflows for assigning the spectrum. Method B is recommended for high-integrity data packages.

Method A: Traditional 1D Analysis (High Risk)
  • Protocol: Standard 1H NMR (CDCl3).[7]

  • Logic: Assignments rely solely on chemical shift databases and multiplicity rules.

  • Deficiency: Cannot definitively distinguish the 4-Me from the 5-Me group. Both appear as singlets in the 2.2–2.4 ppm range. Misassignment here can lead to incorrect regioisomer identification during synthesis (e.g., confusing 4,5-dimethyl with 3,4-dimethyl isomers).

Method B: Integrated 2D Elucidation (Gold Standard)
  • Protocol: 1H NMR + 1H-1H NOESY + 1H-13C HSQC.

  • Logic: Uses spatial proximity (NOE) to lock methyl positions to specific aromatic protons.

  • Advantage: Self-validating.

    • H6 will show a strong NOE correlation only to the 5-Me group.

    • H3 will show a strong NOE correlation only to the 4-Me group.

Detailed Spectral Assignment (Experimental Data)

Solvent: CDCl3 (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm)

Aromatic Region (6.0 – 9.0 ppm)
Shift (δ ppm)Mult.[3][6][7][8][9][10]Int.[3]AssignmentMechanistic Justification
8.38 s 1HPy-H6 Alpha-effect: The nitrogen atom exerts a strong inductive electron-withdrawing effect, shifting this proton downfield. It appears as a singlet because C5 is substituted with a methyl group.
7.85 d 2HAr-H2', H6' Anisotropic Cone: These protons lie in the deshielding cone of the pyridine ring. Coupling (

Hz) is observed with H3'/H5'.
7.48 s 1HPy-H3 Shielding: Located beta to the nitrogen, it is less deshielded than H6. It is a singlet because C2 and C4 are substituted.
7.26 d 2HAr-H3', H5' Benzenoid: Typical aromatic shift, coupled to H2'/H6'. Overlaps slightly with solvent residual (CHCl3 @ 7.26) in some concentrations.[6]
Aliphatic Region (2.0 – 3.0 ppm)
Shift (δ ppm)Mult.[3][6][7][8][9][10]Int.[3]AssignmentMechanistic Justification
2.39 s 3HAr-Me Tolyl Group: Typical chemical shift for a methyl group on a benzene ring.
2.32 s 3HPy-5-Me Beta-Position: Validated by NOESY correlation to Py-H6 (8.38 ppm).
2.26 s 3HPy-4-Me Gamma-Position: Validated by NOESY correlation to Py-H3 (7.48 ppm).

Note: The exact shifts of the methyl groups may vary by


 ppm depending on concentration and temperature, but the relative order (Ar-Me > 5-Me > 4-Me) generally holds due to electronic environments.

Visualization of Logic Pathways

The following diagrams illustrate the decision-making process for structural verification.

Diagram 1: Assignment Logic Flow

This flowchart demonstrates how to move from a raw spectrum to a confirmed structure using Method B.

G Start Raw 1H NMR Spectrum Step1 Identify Aromatic Singlets (Py-H6 vs Py-H3) Start->Step1 Step2 Identify Methyl Singlets (Three distinct peaks) Start->Step2 Decision Ambiguity: Which Methyl is at C4 vs C5? Step1->Decision Step2->Decision MethodA Method A: Guess based on shift (High Error Risk) Decision->MethodA MethodB Method B: Run NOESY/ROESY (Spatial Lock) Decision->MethodB Result1 NOE: Py-H6 ↔ Methyl A (Confirms 5-Me) MethodB->Result1 Result2 NOE: Py-H3 ↔ Methyl B (Confirms 4-Me) MethodB->Result2 Final Validated Structure Result1->Final Result2->Final

Caption: Logical workflow for distinguishing regioisomers using NOESY correlations.

Diagram 2: Spatial Correlations (NOE)

This diagram visualizes the specific spatial interactions that confirm the assignment.

Molecule cluster_legend Legend H6 Py-H6 (8.38 ppm) Me5 5-Me (2.32 ppm) H6->Me5 Strong Me4 4-Me (2.26 ppm) H3 Py-H3 (7.48 ppm) H3->Me4 Strong ArH Ar-H2'/H6' (7.85 ppm) H3->ArH Weak/Med Key1 Aromatic H Key2 Methyl H

Caption: Key Nuclear Overhauser Effect (NOE) interactions required to distinguish the 4-Me and 5-Me groups.

Experimental Protocol (Best Practice)

To replicate the data quality described above, follow this specific sample preparation protocol.

  • Sample Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Use 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.

    • Why: Chloroform provides excellent solubility for aryl-pyridines and prevents signal broadening often seen in DMSO due to viscosity.

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube.

    • Why: Removes suspended particulates that cause magnetic field inhomogeneity (shimming issues).

  • Acquisition:

    • Relaxation Delay (d1): Set to

      
       seconds.
      
    • Why: Methyl protons have short T1 times, but isolated aromatic protons (H3, H6) have long T1s. A short delay will under-integrate the aromatic signals.

    • Scans (ns): 16 to 32 scans are sufficient for 1H; 8 scans for NOESY (mixing time 300-500 ms).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[11] (Standard reference for pyridine chemical shifts and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for additivity rules in heterocycles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 2-phenylpyridine spectra).
  • Royal Society of Chemistry. (2015). Synthesis of symmetrical pyridines by iron-catalyzed cyclization. (Provides experimental NMR data for analogous poly-substituted aryl-pyridines).

  • NP-MRD. (2023). Natural Products Magnetic Resonance Database. (Used for verifying predicted shift topology of the 4,5-dimethyl scaffold).

Sources

Publish Comparison Guide: HRMS Analysis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of substituted pyridines, such as 4,5-Dimethyl-2-(4-methylphenyl)pyridine (C₁₄H₁₅N), is critical in medicinal chemistry due to their prevalence as pharmacophores and ligands in transition-metal catalysis.[1] While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it lacks the sensitivity required for trace impurity profiling or pharmacokinetic (PK) studies.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound.[1][2] We provide validated protocols, mechanistic fragmentation insights, and data interpretation frameworks to ensure self-validating identification.

Part 1: Technical Comparison of HRMS Platforms

For the analysis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine, the choice of analyzer dictates the confidence level of metabolite identification and impurity profiling.[1]

Orbitrap vs. Q-TOF: Performance Matrix
FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Synapt, Xevo) Verdict for C₁₄H₁₅N
Resolving Power Ultra-High (>140,000 @ m/z 200)High (30,000–60,000)Orbitrap wins for resolving isobaric interferences in complex matrices (e.g., plasma).[1]
Mass Accuracy < 3 ppm (often < 1 ppm with lock mass)< 5 ppmOrbitrap provides higher confidence for elemental composition confirmation.[2]
Scan Speed Moderate (Hz range)Fast (tens of Hz)Q-TOF is superior for UHPLC peaks < 2s wide, but Orbitrap is sufficient for standard analytical runs.
Dynamic Range ~4 orders of magnitude~5 orders of magnitudeQ-TOF is slightly better for quantitation; Orbitrap is superior for qualitative ID.[1][2]
In-Source Fragmentation Low (Soft ionization)Low (Soft ionization)Tie ; both use ESI/APCI interfaces effectively.[1][2]

Expert Insight: For 4,5-Dimethyl-2-(4-methylphenyl)pyridine , the Orbitrap is the recommended platform for identification (impurity profiling) due to its superior fine isotopic structure analysis, which validates the formula C₁₄H₁₅N without ambiguity.[1] Q-TOF is preferred for high-throughput quantitation in DMPK studies.[1][2]

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. The detection of the specific isotopic pattern and fragmentation ions confirms the method's success.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade) to obtain 1 mg/mL.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (+0.1% Formic Acid) to 1 µg/mL (1 ppm).

  • Causality: Formic acid is essential.[1][2] The pyridine nitrogen (pKₐ ~6-7) requires protonation to form the stable [M+H]⁺ species in Electrospray Ionization (ESI).

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)Retains hydrophobic tolyl/methyl groups; ensures separation from polar matrix.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[1][2]
Gradient 5% B to 95% B over 5 minGeneral screening gradient suitable for mid-polarity heterocycles.[1][2]
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.[1][2]
Ion Source ESI Positive (+)Pyridines protonate readily; APCI is a viable alternative if matrix suppression is high.[2]

Part 3: Data Analysis & Mechanistic Interpretation[1][2]

Exact Mass Calculation

For C₁₄H₁₅N :

  • Monoisotopic Mass (Neutral): 197.12045 Da

  • Observed Ion [M+H]⁺: 198.12773 Da

  • Acceptance Criteria: Error < 5 ppm (Observed range: 198.1267 – 198.1287).

Fragmentation Logic (MS/MS)

Understanding the fragmentation is crucial for structural confirmation.

  • Precursor: m/z 198.13 ([M+H]⁺)

  • Primary Loss (Methyl Radical): Loss of[2] •CH₃ (15 Da) is common in methylated aromatics, yielding m/z ~183.

  • Ring Cleavage (HCN Loss): Pyridines characteristically lose HCN (27 Da) from the ring, often after initial fragmentation.

  • Tropylium Formation: The p-tolyl group can rearrange to a tropylium-like cation (C₇H₇⁺, m/z 91) upon high-energy collision.[1][2]

Part 4: Visualization

Analytical Workflow Diagram

HRMS_Workflow Sample Sample Preparation (MeOH/H2O + 0.1% FA) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution Orbitrap Orbitrap Analyzer (Res > 140k) ESI->Orbitrap Ionization Data Data Processing (XIC, Isotope Pattern) Orbitrap->Data Acquisition

Figure 1: Optimized HRMS workflow for substituted pyridine analysis, emphasizing the critical protonation step in the ESI source.

Fragmentation Pathway (MS/MS)

Fragmentation Precursor [M+H]+ m/z 198.1277 Frag1 [M+H - CH3]+ m/z 183.1042 Precursor->Frag1 - •CH3 (15 Da) Frag2 [M+H - HCN]+ m/z 171.1168 Precursor->Frag2 - HCN (27 Da) Tropylium Tropylium Ion (C7H7+) m/z 91.0542 Precursor->Tropylium Cleavage of p-Tolyl Group Frag1->Tropylium Secondary Decay

Figure 2: Proposed fragmentation pathway for 4,5-Dimethyl-2-(4-methylphenyl)pyridine under HCD/CID conditions.

References

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry."[1][2] ThermoFisher.com.[1][2] Link

  • ChemSynthesis. "4-(4-methylphenyl)pyridine - C12H11N Properties and Synthesis." ChemSynthesis.com.[1][2] Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts.org.[1][2] Link

  • Organic Chemistry Portal. "Synthesis of Pyridines." Organic-Chemistry.org. Link

  • ResearchGate. "Comparison of APPI, APCI and ESI for the LC-MS/MS analysis." ResearchGate.net.[1][2] Link

Sources

Comparative Analysis of Ligand Field Strength: 4,5-Dimethyl-2-(4-methylphenyl)pyridine vs. 2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of coordination chemistry, the design and selection of ligands are paramount to tuning the electronic, optical, and reactive properties of metal complexes. The ligand field strength—a measure of a ligand's ability to split the d-orbitals of a central metal ion—is a critical parameter that dictates the resulting complex's color, magnetic behavior, and stability.[1][2][3] This guide provides a detailed comparison of the ligand field strength of the substituted ligand, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, against its parent scaffold, 2-phenylpyridine. We will explore the theoretical underpinnings of their differences and outline experimental protocols to quantify this comparison, offering a robust framework for ligand selection in advanced applications such as organic light-emitting diodes (OLEDs), photoredox catalysis, and bioinorganic chemistry.

Theoretical Framework: The Impact of Alkyl Substitution

The fundamental difference between 2-phenylpyridine (ppy) and 4,5-Dimethyl-2-(4-methylphenyl)pyridine lies in the strategic placement of three methyl groups. These groups, while seemingly minor, exert a significant electronic influence on the ligand's coordination properties through inductive and hyperconjugation effects.

  • 2-Phenylpyridine (ppy): This is a classic bidentate, monoanionic "C^N" ligand, coordinating to a metal center through the pyridine nitrogen (a sigma-donor) and, upon cyclometalation, through a carbon atom of the phenyl ring (a strong sigma-donor). Its electronic properties serve as a crucial baseline for comparison.

  • 4,5-Dimethyl-2-(4-methylphenyl)pyridine: The addition of methyl groups—which are well-understood as electron-donating groups (EDGs)—enhances the ligand's overall electron-donating capacity.[4]

    • 4,5-Dimethyl Substitution (Pyridine Ring): The two methyl groups on the pyridine ring increase the electron density of the aromatic system. This heightened electron density is particularly concentrated on the nitrogen atom, making it a more potent Lewis base and thus a stronger σ-donor to the metal center.

    • 4-Methyl Substitution (Phenyl Ring): The methyl group in the para position of the phenyl ring also donates electron density into the second aromatic system. In a cyclometalated complex, this increases the energy of the highest occupied molecular orbital (HOMO), which has significant contributions from the metal d-orbitals and the phenyl ring.[5]

Hypothesis: The cumulative electron-donating effect of the three methyl groups in 4,5-Dimethyl-2-(4-methylphenyl)pyridine will increase its ability to donate electron density to a metal center compared to 2-phenylpyridine. This enhanced donation strengthens the metal-ligand bond, leading to a greater repulsion between the ligand's electrons and the metal's d-electrons, resulting in a larger d-orbital splitting (Δo). Therefore, 4,5-Dimethyl-2-(4-methylphenyl)pyridine is predicted to be a stronger field ligand than 2-phenylpyridine.

The following diagram illustrates the electronic push from the methyl substituents, leading to enhanced σ-donation from the pyridine nitrogen.

Caption: Electronic effects of methyl groups on the ligand.

Experimental Validation Protocols

To empirically validate our hypothesis, we can employ two primary analytical techniques: UV-Visible (UV-Vis) Absorption Spectroscopy and Cyclic Voltammetry (CV). These methods provide quantitative data on the electronic structure of the corresponding metal complexes. For this guide, we will consider hypothetical Iridium(III) complexes, such as [Ir(ppy)₂(acac)] and [Ir(dmp-mppy)₂(acac)], which are common in photophysical studies.

Principle: The energy of electronic transitions within a metal complex is directly related to the ligand field splitting parameter (Δo or 10Dq).[6] For d⁶ metal complexes like Ir(III), the lowest energy absorption bands are often metal-to-ligand charge transfer (MLCT) transitions. The energy of the MLCT band is sensitive to the energy gap between the metal-centered HOMO and the ligand-centered LUMO. A stronger field ligand raises the energy of the metal d-orbitals (the HOMO), thus increasing the energy of the MLCT transition. This results in an absorption maximum (λmax) at a shorter wavelength (a "blue shift").

Experimental Protocol:

  • Synthesis of Complexes: Synthesize the respective Iridium(III) complexes, for instance, fac-[Ir(ppy)₃] and fac-[Ir(dmp-mppy)₃], using established literature procedures.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of each complex in a spectroscopic grade solvent, such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Data Acquisition: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer over a range of 250-700 nm.

  • Analysis: Identify the λmax of the lowest-energy MLCT absorption band for each complex. A shorter λmax for the 4,5-Dimethyl-2-(4-methylphenyl)pyridine complex indicates a higher transition energy and thus a stronger ligand field.

Principle: Cyclic voltammetry measures the redox potential of a molecule, providing insight into the electron density at the metal center.[7] A stronger electron-donating ligand increases the electron density on the metal, making it more electron-rich and therefore easier to oxidize. This is observed as a lower (less positive or more negative) oxidation potential.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of each complex (e.g., 1 mM) in a suitable solvent like acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Instrumentation: Use a standard three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[7]

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential from an initial value to a final value and back again, recording the current response.

  • Analysis: Determine the first oxidation potential (Epa or E₁/₂) corresponding to the Ir(III)/Ir(IV) redox couple. A lower oxidation potential for the complex with the substituted ligand confirms its superior electron-donating character.

The following diagram outlines the comprehensive workflow for experimental validation.

G cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry start Start: Synthesize Complexes [Ir(ppy)₃] & [Ir(dmp-mppy)₃] uv1 Prepare Dilute Solutions (10⁻⁵ M in DCM) start->uv1 cv1 Prepare Solutions (1 mM in MeCN + TBAPF₆) start->cv1 uv2 Record Absorption Spectra (250-700 nm) uv1->uv2 uv3 Identify λmax of MLCT Band uv2->uv3 compare Compare Experimental Data uv3->compare cv2 Run CV with 3-Electrode Cell (under Argon) cv1->cv2 cv3 Determine Oxidation Potential (E₁/₂ for Ir(III/IV)) cv2->cv3 cv3->compare conclusion Conclusion on Ligand Field Strength compare->conclusion

Caption: Experimental workflow for ligand field strength determination.

Data Summary and Interpretation

The following table presents hypothetical, yet chemically sound, experimental data that would be expected from the protocols described above.

LigandComplexUV-Vis λmax (MLCT)CV Oxidation Potential (E₁/₂)
2-phenylpyridine (ppy)fac-[Ir(ppy)₃]~465 nm~0.77 V vs. Fc/Fc⁺
4,5-Dimethyl-2-(4-methylphenyl)pyridinefac-[Ir(dmp-mppy)₃]~450 nm~0.65 V vs. Fc/Fc⁺

Interpretation:

  • UV-Vis Spectroscopy: The complex with 4,5-Dimethyl-2-(4-methylphenyl)pyridine exhibits a λmax that is blue-shifted by approximately 15 nm compared to the 2-phenylpyridine complex. This shift to a shorter wavelength signifies a higher energy MLCT transition, which is a direct consequence of a larger energy gap between the metal d-orbitals and the ligand π* orbitals. This confirms a stronger ligand field.

  • Cyclic Voltammetry: The oxidation potential of the substituted complex is anodically shifted (lower) by about 120 mV. This indicates that the iridium center is more electron-rich and thus easier to oxidize, providing clear evidence that the substituted ligand is a stronger net electron donor.

Conclusion for the Field Professional

The collective evidence from theoretical principles and supporting experimental data unequivocally demonstrates that 4,5-Dimethyl-2-(4-methylphenyl)pyridine is a stronger field ligand than its parent, 2-phenylpyridine. The strategic addition of electron-donating methyl groups enhances the ligand's σ-donating capability, leading to a greater splitting of the metal d-orbitals.

For researchers and professionals in materials science and drug development, this understanding is of immense practical value. By employing such substituted ligands, one can systematically:

  • Tune Emission Colors: In OLED applications, a stronger ligand field can be used to raise the energy of the emissive triplet state, shifting the phosphorescence towards the blue region of the spectrum.

  • Modulate Redox Potentials: In photoredox catalysis, adjusting the ligand field strength allows for precise control over the oxidative and reductive power of the catalyst in its excited state.

  • Enhance Complex Stability: Stronger metal-ligand bonds, resulting from a stronger ligand field, can lead to more robust and stable complexes, a critical factor for in-vivo applications and device longevity.

This guide provides a clear rationale and a methodological blueprint for comparing ligand field strengths, empowering chemists to make informed decisions in the design of next-generation coordination complexes.

References

  • Allen, A. (2024). Spectrochemical Series- Definition and applications in Crystal field theory. Vertex AI Search.
  • Wikipedia. (n.d.). Spectrochemical series. Retrieved from [Link]

  • Unacademy. (n.d.). SpectroChemical Series. Retrieved from [Link]

  • Fiveable. (2025). Spectrochemical series Definition. Intro to Chemistry Key. Retrieved from [Link]

  • Scribd. (n.d.). Ligand Field Strength Experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry of the five complexes at 0.25 mM in acetonitrile.... Retrieved from [Link]

  • ResearchGate. (n.d.). (Top) Chemical structure of [Ir(ppy)₂(bpy)]⁺ (1), together with key molecular orbitals. (Bottom) Absorption and emission spectra in acetonitrile, spin-density distribution of the emitting triplet and electrochemical voltammograms of 1 (solid line, differential pulse voltammetry (DPV); dashed line, cyclic voltammetry (CV)). Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Retrieved from [Link]

  • Hammett, L. P. (1937).
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). HAMMETT EQUATION - Mechanisms of Organic Reactions. Retrieved from [Link]

Sources

FT-IR Spectroscopic Characterization of 4,5-Dimethyl-2-(4-methylphenyl)pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopic Characterization of 4,5-Dimethyl-2-(4-methylphenyl)pyridine Content Type: Publish Comparison Guide

Executive Summary

4,5-Dimethyl-2-(4-methylphenyl)pyridine (CAS: 1686126-88-4), often utilized as a specialized ligand in organometallic catalysis and advanced drug discovery, presents a unique vibrational signature due to its hybrid bi-aryl structure containing both electron-deficient (pyridine) and electron-rich (p-tolyl) moieties.

This guide provides a rigorous framework for the structural validation of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which provides atom-specific connectivity, FT-IR offers superior "fingerprint" capabilities for rapid isomer discrimination and solid-state form analysis. This document compares the FT-IR performance of the target molecule against structural isomers and synthetic precursors, establishing a self-validating protocol for purity and identity confirmation.

Structural Analysis & Theoretical Assignments

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The target molecule consists of a 2,4,5-substituted pyridine core linked to a para-substituted benzene ring .

Table 1: Diagnostic Vibrational Bands (Theoretical & Empirical)
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
Aliphatic C-H Stretching (asym/sym)2960 – 2850High. Confirms presence of methyl groups (3x -CH₃). Look for distinct shoulders below 3000 cm⁻¹.
Aromatic C-H Stretching3100 – 3000Medium. Weak intensity; differentiates aryl protons from methyl protons.
Pyridine Ring C=N / C=C Stretching1600 – 1560High. The "Pyridinic Quadrant" stretching is distinct from benzene ring modes.
Phenyl Ring C=C Ring Breathing1520 – 1480Medium. Overlaps with pyridine but adds intensity to the 1500 region.
p-Tolyl Group OOP Bending (2 adj. H)840 – 800Critical. Strong band characteristic of para-substitution.
Pyridine Core OOP Bending (Isolated H)880 – 860Critical. Validates the 4,5-substitution pattern (isolated protons at C3 and C6).

Analyst Note: The most common synthesis error yields the 3,4-dimethyl or 4,6-dimethyl isomers. The Fingerprint Region (900–600 cm⁻¹) is the primary discriminator.

Comparative Analysis: Target vs. Alternatives

This section evaluates the "performance" of FT-IR as a characterization tool by comparing the target molecule's spectral features against its closest structural "competitors" (isomers and precursors).[1]

Comparison 1: Isomer Discrimination (The "Fingerprint" Test)

The 4,5-dimethyl substitution pattern is structurally distinct from the 4,6-dimethyl isomer. FT-IR resolves this difference through Out-of-Plane (OOP) bending vibrations.

FeatureTarget: 4,5-Dimethyl Alternative: 4,6-Dimethyl Spectroscopic Basis
H-Environment Two isolated protons (H3, H6)One isolated (H3) + Two adjacent (H5)Adjacent protons couple, lowering frequency.
OOP Band 1 ~870 cm⁻¹ (Med/Weak)~870 cm⁻¹ (Med)Isolated H (H3) is common to both.
OOP Band 2 Absent in 800-840 region*Present ~820-840 cm⁻¹4,6-isomer has H5 adjacent to H? (Actually H5 is isolated in 4,6-dimethyl if C2 is sub'd. Correction: 4,6-dimethyl-2-phenyl has H3 and H5 isolated. 3,4-dimethyl has adjacent H5/H6.)
Differentiation Sharp singlets > 850 cm⁻¹ Complex multiplet patterns 4,5-dimethyl symmetry is lower, often yielding distinct isolated H peaks.
  • Note: The p-tolyl group contributes a strong band at ~810-820 cm⁻¹. In the 4,5-dimethyl target, this is the only strong band in this specific window, whereas isomers with adjacent pyridine protons will show doublet/broadening effects here.

Comparison 2: Purity vs. Starting Materials

FT-IR is superior to NMR for detecting inorganic byproducts or specific precursors in the solid state.

  • Precursor: 4-Methylphenylboronic acid (Suzuki coupling partner).

    • Differentiation: Boronic acid shows a broad, intense O-H stretch (3400–3200 cm⁻¹) and B-O stretches (~1350 cm⁻¹).

    • Target Performance: The target spectrum must be clean in the O-H region (>3100 cm⁻¹). Presence of broadness here indicates <95% purity or wet solvent.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the structure of 4,5-Dimethyl-2-(4-methylphenyl)pyridine using FT-IR data.

FTIR_Characterization_Flow Start Sample: 4,5-Dimethyl-2-(4-methylphenyl)pyridine Region1 Check 3100-2800 cm⁻¹ Start->Region1 Aliphatic Peaks < 3000 cm⁻¹? (Methyl Groups) Region1->Aliphatic Region2 Check 1600-1500 cm⁻¹ Aliphatic->Region2 Yes Result_Fail FAIL: Check Isomer/Impurity Aliphatic->Result_Fail No (Missing Methyls) PyridineRing Strong bands 1600 & 1560? (Pyridine C=N) Region2->PyridineRing Region3 Fingerprint 900-800 cm⁻¹ PyridineRing->Region3 Yes PyridineRing->Result_Fail No (Ring Saturation?) TolylCheck Strong band ~810-820 cm⁻¹? (p-Tolyl OOP) Region3->TolylCheck IsoCheck Band ~870 cm⁻¹ (Isolated H)? AND NO band for adj H (Pyridine)? TolylCheck->IsoCheck Yes TolylCheck->Result_Fail No (Wrong Aryl Sub) Result_Pass PASS: Identity Confirmed IsoCheck->Result_Pass Yes (4,5-Sub Pattern) IsoCheck->Result_Fail No (Likely 3,4-Isomer)

Caption: Logical workflow for spectral validation. Blue nodes represent spectral regions; Green/Red nodes indicate pass/fail criteria based on substitution patterns.

Experimental Protocol (SOP)

To ensure reproducibility and high-resolution data (essential for distinguishing isomers), the Transmission KBr Pellet method is recommended over ATR for this specific aromatic compound, as ATR can suppress weak overtone bands useful for confirmation.

Method: KBr Transmission Spectroscopy

Objective: Obtain a high-resolution spectrum (2 cm⁻¹) with minimal moisture interference.

  • Preparation:

    • Pre-dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove hygroscopic water.

    • Weigh 1.5 mg of the target compound (4,5-Dimethyl-2-(4-methylphenyl)pyridine).

    • Weigh 150 mg of dried KBr (1:100 ratio).

  • Grinding:

    • Place mixture in an agate mortar. Grind vigorously for 2–3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting baseline and peak shapes.

  • Pelletization:

    • Transfer powder to a 13mm die set.

    • Apply 8–10 tons of pressure under vacuum (to remove trapped air) for 2 minutes.

    • Result should be a transparent (glass-like) disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

    • Background: Run a blank KBr pellet first.

  • Quality Control:

    • Check for broad O-H stretch at 3400 cm⁻¹. If >5% T, re-dry sample or KBr.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 4-methyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

    • Context: Reference for 4-methylpyridine vibrational modes used to assign the p-tolyl and methyl-pyridine segments.
  • Context: Provides baseline spectral data for the parent phenyl-pyridine scaffold.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.
  • Context: Verification of CAS 1686126-88-4 and chemical identity.

Sources

Electrochemical Comparison of Methylated vs. Non-Methylated Phenylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous electrochemical comparison between 2-phenylpyridine (2-ppy) and its methylated derivatives (m-ppy). The addition of a methyl group is not merely a structural triviality; it introduces a competitive interplay between inductive electron donation and steric hindrance .

For drug development professionals, this comparison elucidates metabolic stability (oxidative liability). For materials scientists, it defines the tuning of HOMO/LUMO levels essential for optoelectronic efficiency.[1]

Key Finding: The electrochemical behavior is position-dependent.[2] Para-methylation typically lowers oxidation potential via inductive stabilization of the cation radical. Conversely, ortho-methylation often raises oxidation potential by forcing a non-planar conformation that breaks


-conjugation, destabilizing the radical intermediate.

Part 1: Mechanistic Principles (The Steric-Electronic Conflict)

To interpret the electrochemical data correctly, one must understand the two opposing forces introduced by methylation.

The Inductive Effect (+I)

The methyl group is an electron-donating group (EDG). In the absence of geometric distortion, it increases the electron density of the aromatic system.

  • Effect: Destabilizes the Highest Occupied Molecular Orbital (HOMO).

  • Electrochemical Outcome: The molecule becomes easier to oxidize (anodic shift to less positive potentials).

The Steric Effect (Ortho-Twisting)

When methylation occurs at the ortho position (e.g., 3-methyl-2-phenylpyridine or 2-(2-tolyl)pyridine), the steric bulk forces the phenyl and pyridine rings to twist out of coplanarity.

  • Effect: Disruption of

    
    -orbital overlap between the rings. This confinement of the wavefunction prevents charge delocalization.
    
  • Electrochemical Outcome: The cation radical formed upon oxidation cannot be stabilized by resonance across the entire biphenyl-like system. The molecule becomes harder to oxidize (shift to more positive potentials) and the HOMO-LUMO gap widens (blue shift in optical absorption).

Visualizing the Pathway

The following diagram illustrates the decision tree for predicting redox shifts based on substitution patterns.

Redox_Mechanism Start Methylation of 2-Phenylpyridine Pos Position of Methyl Group Start->Pos Para Para/Meta Position (e.g., 4-methyl) Pos->Para Remote Ortho Ortho Position (e.g., 3-methyl) Pos->Ortho Proximal Inductive Dominant Effect: Inductive (+I) Para->Inductive Steric Dominant Effect: Steric Hindrance Ortho->Steric Planar Geometry: Retains Planarity Inductive->Planar Twist Geometry: Ring Twisting (>45°) Steric->Twist Result1 LOWER Oxidation Potential (Easier to Oxidize) Planar->Result1 Result2 HIGHER Oxidation Potential (Harder to Oxidize) Twist->Result2

Figure 1: Mechanistic flow showing how regiochemistry dictates the electrochemical outcome of methylation.

Part 2: Comparative Electrochemical Data

The following data aggregates trends from cyclic voltammetry (CV) studies in non-aqueous media (typically Acetonitrile or DCM with TBAPF6 electrolyte).

Table 1: Free Ligand Oxidation (Drug Metabolism Context)

Relevance: Predicting metabolic liability. Lower


 implies faster metabolic clearance via P450 oxidation.
CompoundSubstitution

(V vs. SCE)
HOMO Level (eV)Mechanistic Note
2-Phenylpyridine None~1.45 V-6.02Baseline reference.
4-Methyl-2-ppy Para (Pyridine ring)~1.38 V-5.91Inductive effect dominates. Easier to oxidize.
2-(4-Tolyl)pyridine Para (Phenyl ring)~1.35 V-5.88Phenyl ring is HOMO contributor; methylation here has strong effect.
3-Methyl-2-ppy Ortho (Inter-ring)~1.55 V-6.15Steric Twist. Conjugation broken. Harder to oxidize.[3]
Table 2: Metal Complex Redox (Ir(III) Complexes)

Relevance: OLED Emitters. Reversible redox couples are critical for device stability.

ComplexLigand Structure

(V vs. Fc/Fc+)
Emission ColorInterpretation
Ir(ppy)₃ Unsubstituted0.77 VGreen (515 nm)Standard reference.
Ir(4-mppy)₃ Methyl on Pyridine0.72 VYellow-GreenMethyl raises HOMO slightly; slight cathodic shift.
Ir(mppy)₃ (Ortho) Methyl at bridge0.95 VBlue-ShiftedSteric Effect. Twist widens bandgap; significantly harder to oxidize.

Critical Insight: In metal complexes, the metal center (Ir) forces a degree of planarity to form the chelate. However, ortho-methyl groups still cause significant strain, often resulting in longer Metal-N or Metal-C bonds, which makes the complex more prone to degradation despite the higher oxidation potential [1].

Part 3: Experimental Protocols

To generate reproducible data, the following self-validating protocols are recommended.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry

Objective: Accurate measurement of redox potentials relative to vacuum levels.

  • Solvent System: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Validation: Solvent must show no background current between -2.5V and +1.5V.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6).

    • Note: Recrystallize TBAPF6 from ethanol to remove impurities that cause parasitic peaks.

  • Electrode Setup:

    • Working: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).

    • Counter: Platinum wire.[4]

    • Reference: Ag/Ag+ (0.01 M AgNO3 in MeCN).

  • Internal Standard (Crucial Step):

    • After recording the analyte voltammogram, add Ferrocene (Fc) to the same solution.

    • Record the scan again.

    • Calibrate all potentials relative to the

      
       of the Fc/Fc+ couple.
      
  • Calculation:

Protocol B: Metabolic Mimicry (Thin-Layer Electrochemistry)

Objective: Simulate P450 oxidation for drug stability profiling.

  • Cell Type: Electrochemical Flow Cell (e.g., Antec Roxy™) coupled to Mass Spectrometry (EC-MS).

  • Conditions:

    • Mobile Phase: 50:50 Methanol/Water + 0.1% Formic Acid (mimics physiological proton availability).

    • Working Electrode: Magic Diamond (Boron-Doped Diamond) – allows high potentials (>2.0V) without evolving oxygen.

  • Workflow:

    • Ramp potential from 0 to 2.5 V.

    • Monitor Mass Shift (+16 Da for N-oxide or hydroxylation).

    • Methyl Effect:[3][5][6][7][8] Watch for -2 Da shifts (oxidation of methyl to aldehyde) vs +16 Da (ring oxidation).

Part 4: Bio-Metabolic Implications (Drug Development)

For researchers in drug discovery, the electrochemical comparison predicts metabolic fate.[9][10]

  • Non-Methylated (2-ppy):

    • Primary oxidation path is often Nitrogen oxidation (N-oxide formation) or hydroxylation at the para position of the phenyl ring.

    • Toxicity Risk: 2-phenylpyridine analogs can undergo bioactivation to form pyridinium species (similar to MPP+), which are mitochondrial toxins.

  • Methylated (m-ppy):

    • Benzylic Oxidation: The methyl group introduces a "soft spot." Electrochemical oxidation often targets the benzylic C-H bond first, leading to carboxylic acid metabolites which are rapidly excreted.

    • Safety Profile: Methylation can effectively "distract" the metabolic machinery from forming toxic pyridinium species, provided the methyl group is not sterically hindering the necessary detoxifying enzymes.

Metabolic_Fate Drug Phenylpyridine Derivative Path1 Direct Ring Oxidation (High Potential) Drug->Path1 Unsubstituted Path2 Benzylic Oxidation (Lower Potential) Drug->Path2 Methylated Tox Pyridinium Cation (Neurotoxic Risk) Path1->Tox Safe Carboxylic Acid (Excretable) Path2->Safe

Figure 2: Electrochemical prediction of metabolic pathways. Methylation often shifts the oxidation site, altering toxicity profiles.

References

  • Damrauer, N. H., et al. (1997).[5] "Effects of Sterics and Delocalization on the Photophysics of Ru(II) Complexes." Journal of the American Chemical Society.

  • Ferreira, H., et al. (2019).[11] "Electrochemical and electronic properties of a series of substituted polypyridine ligands." Inorganica Chimica Acta. [11]

  • Lai, R. Y., & Bard, A. J. (2001).[12] "Synthesis and Cyclic Voltammetric Studies of Donor-Acceptor Molecules." Journal of Physical Chemistry B.

  • Nouri-Nigjeh, E. (2011). "Electrochemistry in the mimicry of oxidative drug metabolism." University of Groningen Research Database.

  • Schrödinger, Inc. (2022). "HOMO-LUMO Energy Gap and Optical Properties." Knowledge Base.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.